molecular formula C9H12O2 B065850 Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI) CAS No. 166327-54-4

Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI)

Número de catálogo: B065850
Número CAS: 166327-54-4
Peso molecular: 152.19 g/mol
Clave InChI: BIGMLMLWJNKISA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI), also known as Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI), is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(1-hydroxyethyl)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMLMLWJNKISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physicochemical properties of the compound identified as "Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-" according to the 9th Collective Index (9CI) of Chemical Abstracts Service (CAS). Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization by examining closely related chemical structures. By presenting a comparative analysis of its structural analogs, we can infer and predict the behavior of the target compound, providing a valuable resource for its application in research and development.

Deciphering the Structure: 1-(4-hydroxy-2-methylphenyl)ethanol

The nomenclature "Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-" precisely defines a specific chemical entity. A systematic breakdown of the name reveals the following structural features:

  • Benzenemethanol : This core structure consists of a benzene ring attached to a methanol group (-CH₂OH).

  • 4-hydroxy- : A hydroxyl group (-OH) is substituted at the fourth carbon atom of the benzene ring, placing it in the para position relative to the methanol substituent.

  • -alpha-,2-dimethyl- : This indicates two methyl (-CH₃) substitutions. The "alpha" position refers to the carbon atom of the methanol group, transforming it into an ethanol moiety. The "2" designates a second methyl group on the second carbon atom of the benzene ring, which is ortho to the ethanol substituent.

Therefore, the correct and unambiguous structure for "Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-" is 1-(4-hydroxy-2-methylphenyl)ethanol .

Figure 1: Chemical structure of 1-(4-hydroxy-2-methylphenyl)ethanol.

Physicochemical Properties: A Comparative Analysis

Given the scarcity of experimental data for 1-(4-hydroxy-2-methylphenyl)ethanol, we will analyze the properties of structurally similar compounds. This approach allows for informed predictions of the target molecule's characteristics. The primary analogs for this analysis are:

  • 1-(4-Methylphenyl)ethanol : Lacks the hydroxyl group on the benzene ring.

  • 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol : Possesses an additional methylamino group.

  • 2-Methoxy-2-(4-hydroxyphenyl)ethanol : Features a methoxy group on the alpha-carbon.

The following sections will detail the known physicochemical properties of these analogs.

General and Chemical Identifiers
Property1-(4-Methylphenyl)ethanol1-(4-Hydroxyphenyl)-2-(methylamino)ethanol2-Methoxy-2-(4-hydroxyphenyl)ethanol
IUPAC Name 1-(4-methylphenyl)ethanol[1]4-[1-hydroxy-2-(methylamino)ethyl]phenol[2]4-(2-hydroxy-1-methoxyethyl)phenol[3]
Synonyms p-Tolylmethylcarbinol, a,4-Dimethylbenzyl alcohol[4][5](+/-)-N-Methyloctopamine[6]-
CAS Number 536-50-5[4][5]94-07-5[6]Not readily available
Molecular Formula C₉H₁₂O[4][5]C₉H₁₃NO₂[6]C₉H₁₂O₃[7]
Molecular Weight 136.19 g/mol [4][5]167.21 g/mol [6]168.19 g/mol [7]
Physical Properties
Property1-(4-Methylphenyl)ethanol1-(4-Hydroxyphenyl)-2-(methylamino)ethanol2-Methoxy-2-(4-hydroxyphenyl)ethanol
Appearance Clear colorless liquid[4]Solid-
Boiling Point 216-222 °C[4]341 °C[6]-
Melting Point -187 °C[6]-
Density 0.987 g/mL at 20 °C[5]--
Refractive Index n20/D 1.524[5]--
Flash Point 102 °C[5]--
Vapor Pressure -3 x 10⁻⁵ mm Hg at 25 °C[6]-
Water Solubility Slightly soluble[5][8]Very soluble[6]Slightly soluble (predicted)[7]

Insight and Causality:

The significant differences in boiling and melting points between 1-(4-Methylphenyl)ethanol and 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol can be attributed to the presence of the additional hydroxyl and amino groups in the latter. These groups facilitate strong intermolecular hydrogen bonding, requiring more energy to overcome, thus increasing the melting and boiling points. The high water solubility of 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol is also a direct result of its ability to form hydrogen bonds with water molecules.

Based on these comparisons, it is reasonable to predict that 1-(4-hydroxy-2-methylphenyl)ethanol will be a solid at room temperature with a relatively high melting and boiling point due to the presence of two hydroxyl groups capable of hydrogen bonding. Its water solubility is expected to be moderate, likely greater than that of 1-(4-Methylphenyl)ethanol but potentially less than the highly soluble 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol due to the presence of two hydrophobic methyl groups.

Experimental Methodologies for Physicochemical Characterization

To obtain precise and reliable data for 1-(4-hydroxy-2-methylphenyl)ethanol, a series of well-established experimental protocols should be employed.

Determination of Melting and Boiling Points
  • Melting Point: The melting point can be accurately determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. This method is chosen for its precision and the small sample size required.

  • Boiling Point: For non-volatile compounds, the boiling point can be determined using a distillation apparatus under controlled pressure. For smaller sample quantities, a micro-boiling point determination method can be utilized.

Solubility Assessment

A standardized protocol for determining aqueous and solvent solubility involves the following steps:

  • Equilibrium Shake-Flask Method : An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

  • The mixture is agitated in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method is considered the gold standard for solubility determination due to its reliability and direct measurement of equilibrium solubility.

cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate in shaker (24-48h) A->B C Filter to remove undissolved solid B->C D Collect saturated filtrate C->D E Quantify concentration via HPLC D->E F Determine solubility E->F

Figure 2: Workflow for solubility determination using the shake-flask method.

Spectral Characterization

The structural elucidation and confirmation of 1-(4-hydroxy-2-methylphenyl)ethanol would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would provide information on the number and types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR : Would show distinct signals for each unique carbon atom in the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound, which serves as a fingerprint for its identification.

  • Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Conclusion

References

  • Chemsrc. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. [Link]

  • WUR eDepot. Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. [Link]

  • PubChem. CID 160893720 | C18H24O2. [Link]

  • PubChem. 1-(2-(Hydroxymethyl)phenyl)ethanol | C9H12O2 | CID 576911. [Link]

  • FooDB. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). [Link]

  • Cheméo. Chemical Properties of Ethanol (CAS 64-17-5). [Link]

  • angenechemical.com. 1-(4-Methylphenyl)ethanol(CAS# 536-50-5 ). [Link]

  • FooDB. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). [Link]

  • PubChem. 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate | C13H19NO8 | CID 134720. [Link]

  • SpectraBase. 1-(4-Methylphenyl)ethanol - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(t-butylamino)ethanol hemisulfate. [Link]

  • Google Patents. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

Sources

"Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) structural elucidation"

Comprehensive Structural Elucidation of Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI): A Technical Guide for Analytical Workflows

Executive Summary

In the landscape of drug development and synthetic chemistry, the precise structural verification of phenolic building blocks and metabolites is non-negotiable. Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI) (CAS: 166327-54-4), systematically known as 1-(4-hydroxy-2-methylphenyl)ethanol, is a heavily substituted aromatic alcohol. With a molecular formula of C9​H12​O2​ , this compound features a phenolic hydroxyl group, an ortho-methyl group, and an α -chiral benzylic alcohol moiety.

This whitepaper provides an authoritative, self-validating analytical workflow for the complete structural and stereochemical elucidation of this compound. Designed for senior analytical scientists, this guide details the causality behind orthogonal techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Multidimensional Nuclear Magnetic Resonance (NMR), and Chiral High-Performance Liquid Chromatography (HPLC).

Strategic Analytical Workflow

To establish absolute structural certainty, an orthogonal approach is required. Mass spectrometry defines the molecular boundary (formula), infrared spectroscopy identifies the functional groups, NMR maps the exact atomic connectivity, and chiral chromatography resolves the spatial arrangement.

WorkflowSSample Prep(C9H12O2)MSHRMS (ESI-)Exact MassS->MSIRATR-FTIRFunctional GroupsMS->IRNMR1D/2D NMRRegiochemistryIR->NMRHPLCChiral HPLCEnantiomeric ResolutionNMR->HPLC

Fig 1: Sequential orthogonal analytical workflow for structural and stereochemical elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality & Rationale

While positive electrospray ionization (ESI+) is standard for many small molecules, benzylic alcohols are notoriously labile in ESI+, often undergoing rapid in-source dehydration to yield a [M+H−H2​O]+ ion. To circumvent this, we utilize ESI in negative ion mode (ESI-) . The phenolic hydroxyl group at the C4 position readily deprotonates, yielding a highly stable phenoxide anion ( [M−H]− ), preserving the intact molecular envelope.

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Ammonium Hydroxide ( NH4​OH ) to promote deprotonation.

  • Instrument Parameters: Inject 2 µL into an ESI-TOF mass spectrometer. Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300°C, and acquire data from 50 to 500 m/z.

  • Self-Validation: The mass error must be 5 ppm. The isotopic pattern must perfectly match the theoretical distribution for C9​H12​O2​ to rule out isobaric contamination.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zExpected m/zMass Error Limit
Monoisotopic Mass C9​H12​O2​ 152.0837N/AN/A
Deprotonated [M−H]− C9​H11​O2−​ 151.0764151.0765 5.0 ppm
Sodium Adduct [M+Na]+ C9​H12​O2​Na+ 175.0730175.0731 5.0 ppm

Multidimensional NMR Spectroscopy

Causality & Rationale

To unambiguously determine the 1,2,4-trisubstitution pattern of the benzene ring, 1D and 2D NMR (COSY, HSQC, HMBC) are deployed. The choice of solvent is critical: DMSO- d6​ is selected over CDCl3​ . DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange of the hydroxyl protons. This allows the benzylic -OH to appear as a distinct doublet (scalar coupled to the α -CH) and the phenolic -OH as a sharp singlet, providing self-validating topological anchors .

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal reference.

  • Acquisition: Acquire 1 H (600 MHz) and 13 C (150 MHz) spectra at 298 K. Follow with 2D gradient-selected COSY, HSQC, and HMBC experiments.

  • Self-Validation: The integration of the 1 H spectrum must sum exactly to 12 protons. The 13 C spectrum must exhibit exactly 9 distinct carbon resonances.

HMBC_Logiccluster_0Key HMBC Correlations (2D NMR)H_alphaalpha-CH3 ProtonsC_alphaalpha-CarbonH_alpha->C_alpha 1J (HSQC)C_1C1 (Aromatic Core)H_alpha->C_1 3J (HMBC)H_22-CH3 ProtonsH_2->C_1 3J (HMBC)C_2C2 (Aromatic Core)H_2->C_2 1J (HSQC)C_3C3 (Aromatic Core)H_2->C_3 3J (HMBC)

Fig 2: Critical HMBC and HSQC correlations establishing the regiochemistry of the aromatic core.

Quantitative Data Summary (Predicted Shifts in DMSO- d6​ )
Position 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Phenolic -OH 9.20s, 1H-C3, C4, C5
Aliphatic -OH 5.05d, 1H, J = 4.5-C α , C1
α -CH 4.85m, 1H65.2C1, α -CH3
Aromatic H6 7.20d, 1H, J = 8.2126.5C2, C4, C α
Aromatic H5 6.55dd, 1H, J = 8.2, 2.5112.8C1, C3
Aromatic H3 6.65d, 1H, J = 2.5116.4C1, C5, 2-CH3
2-CH3 2.20s, 3H18.5C1, C2, C3
α -CH3 1.30d, 3H, J = 6.524.1C1, C α

Stereochemical Resolution via Chiral HPLC

Causality & Rationale

The α -carbon of 1-(4-hydroxy-2-methylphenyl)ethanol is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. In drug development, enantiomers often exhibit vastly different pharmacokinetic profiles. To resolve these, we utilize a normal-phase chiral stationary phase (CSP) such as Chiralcel OB-H . The chiral recognition mechanism relies on mixed steric-electrostatic interactions and hydrogen bonding between the benzylic OH of the analyte and the derivatized cellulose backbone of the column.

Experimental Protocol
  • System Preparation: Equilibrate a Chiralcel OB-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Sample Injection: Dissolve the racemic mixture in the mobile phase to a concentration of 0.5 mg/mL. Inject 10 µL.

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Self-Validation: The system suitability criterion requires a baseline resolution factor ( Rs​ ) > 1.5 between the (R) and (S) peaks. A blank injection must immediately follow to confirm zero column carryover.

Quantitative Data Summary
ParameterSpecification
Column Cellulose-based CSP (e.g., Chiralcel OB-H)
Mobile Phase n-Hexane / Isopropanol (90/10, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Temperature 25°C
Resolution ( Rs​ ) > 1.5 (Baseline separation)

References

  • Quantitative Structure Enantioselective Retention Relationship for High-Performance Liquid Chromatography Chiral Separation of 1-phenylethanol Derivatives. Journal of Chromatography A, 2009.[Link]

  • Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) - Chemical Substance Information. NextSDS Database, 2026.[Link]

  • PubChem Compound Summary for Phenolic Alcohols. National Center for Biotechnology Information, 2026.[Link]

"Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)

Abstract

Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI), also known by its IUPAC name 4-(1-hydroxyethyl)-2-methylphenol, is a small molecule for which the mechanism of action has not been extensively characterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a putative mechanism of action based on its structural similarity to the well-studied antioxidant compound, 4-hydroxybenzyl alcohol (4-HBA). We hypothesize that 4-(1-hydroxyethyl)-2-methylphenol functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. This document provides a comprehensive overview of the proposed mechanism and a detailed experimental framework for its validation, designed for researchers, scientists, and drug development professionals.

Introduction

The study of small molecules with the potential to mitigate oxidative stress is a cornerstone of research in numerous therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and oncology. Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) is a phenolic compound with structural features that suggest potential bioactivity. However, a review of the scientific literature reveals a significant lack of data regarding its specific biological effects and molecular targets.

This guide puts forth a scientifically reasoned hypothesis for the mechanism of action of this compound. By analyzing its chemical structure, we draw parallels to 4-hydroxybenzyl alcohol (4-HBA), a structurally related compound with a well-documented anti-oxidative mechanism.[1] 4-HBA has been shown to exert its cytoprotective effects through the activation of the Nrf2 signaling pathway.[1] We propose that the shared phenolic hydroxyl group and the benzylic alcohol moiety in 4-(1-hydroxyethyl)-2-methylphenol could enable a similar mode of action.

The central hypothesis of this guide is that Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) protects cells from oxidative damage by inducing the Nrf2-antioxidant response element (ARE) signaling pathway. This document will first detail the proposed mechanism and then provide a comprehensive set of experimental protocols to rigorously test this hypothesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of biological experiments. Below is a summary of the available or predicted properties of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI).

PropertyValueSource
IUPAC Name 4-(1-hydroxyethyl)-2-methylphenol-
CAS Number 52135-46-9[2]
Molecular Formula C9H12O2-
Molecular Weight 152.19 g/mol -
Predicted XLogP3 1.5PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 2PubChem

Proposed Mechanism of Action: Nrf2 Pathway Activation

We hypothesize that Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) functions as an indirect activator of the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

We propose that due to its phenolic structure, 4-(1-hydroxyethyl)-2-methylphenol can undergo oxidation to form a reactive quinone methide or a similar electrophilic intermediate. This intermediate could then covalently modify specific cysteine residues on Keap1. This modification would induce a conformational change in Keap1, leading to the dissociation of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. The transcription of these genes, which include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), results in an enhanced cellular antioxidant capacity.

Proposed Nrf2 Activation Pathway cluster_nucleus Nucleus Compound 4-(1-hydroxyethyl)-2-methylphenol Oxidation Cellular Oxidation Compound->Oxidation Metabolism Intermediate Electrophilic Intermediate Oxidation->Intermediate Keap1_Nrf2 Keap1-Nrf2 Complex Intermediate->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization Nrf2_sMaf Nrf2-sMaf Heterodimer sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE Binding Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) Transcription->Antioxidant_Genes In Vitro Experimental Workflow cluster_assays In Vitro Assays Start Start: Hypothesis Compound activates Nrf2 pathway Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Compound_Treatment Treat with 4-(1-hydroxyethyl)-2-methylphenol Cell_Culture->Compound_Treatment Oxidative_Stress Induce Oxidative Stress (H₂O₂ or t-BHP) Compound_Treatment->Oxidative_Stress ARE_Luciferase ARE-Luciferase Reporter Assay Compound_Treatment->ARE_Luciferase Western_Blot Western Blot (Nrf2, HO-1, NQO1) Compound_Treatment->Western_Blot Viability Cell Viability Assay (MTT) Oxidative_Stress->Viability ROS ROS Measurement (DCFDA) Oxidative_Stress->ROS Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ROS->Data_Analysis ARE_Luciferase->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Mechanism supported or refuted Data_Analysis->Conclusion

Caption: Workflow for the in vitro validation of the proposed mechanism of action.

In Vivo Studies

Following successful in vitro validation, the next phase is to confirm the compound's efficacy and mechanism of action in a living organism.

  • Objective: To evaluate the protective effects of the compound in an animal model of oxidative stress-induced tissue injury.

  • Model: A suitable model would be carbon tetrachloride (CCl₄)-induced hepatotoxicity in mice. CCl₄ is metabolized by cytochrome P450 to form a free radical that induces lipid peroxidation and liver damage.

  • Protocol:

    • Acclimatize male C57BL/6 mice for one week.

    • Divide the mice into groups: vehicle control, CCl₄ alone, CCl₄ + 4-(1-hydroxyethyl)-2-methylphenol at different doses, and compound alone.

    • Administer the compound or vehicle orally for 7 consecutive days.

    • On day 7, administer a single intraperitoneal injection of CCl₄ (or olive oil as a vehicle).

    • 24 hours after CCl₄ administration, euthanize the mice and collect blood and liver tissue.

  • Causality and Validation: This model allows for the assessment of the compound's ability to protect against real-world oxidative damage in a complex biological system.

  • Objective: To quantify the extent of liver damage and assess the in vivo activation of the Nrf2 pathway.

  • Protocol:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Prepare liver tissue homogenates to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

    • Perform Western blot analysis on liver tissue homogenates to measure the expression of Nrf2, HO-1, and NQO1.

    • Fix a portion of the liver tissue in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to visualize liver histology and assess the degree of necrosis and inflammation.

  • Causality and Validation: A reduction in serum ALT and AST levels, decreased MDA levels, increased antioxidant enzyme activity, and amelioration of liver damage in the H&E stains in the compound-treated groups would confirm its in vivo efficacy. Furthermore, increased expression of Nrf2 and its target proteins in the liver tissue of treated animals would validate the proposed mechanism of action in a living organism.

Data Interpretation and Validation

The collective results of these experiments will provide a robust assessment of the hypothesized mechanism of action.

  • Support for the Hypothesis: If 4-(1-hydroxyethyl)-2-methylphenol demonstrates cytoprotective and antioxidant effects in vitro, activates the ARE reporter, and increases the nuclear translocation of Nrf2 and the expression of its target genes, this would strongly support the hypothesis. Confirmation in the in vivo model with clear evidence of target engagement would provide definitive validation.

  • Refutation of the Hypothesis: If the compound shows cytoprotective effects but does not activate the ARE reporter or induce Nrf2 translocation, this would suggest an alternative, Nrf2-independent mechanism of action. Further studies would then be required to identify the correct molecular target.

Conclusion

While there is currently a paucity of data on the mechanism of action of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI), its chemical structure provides a strong rationale for proposing its role as an activator of the Nrf2 signaling pathway. The experimental plan detailed in this guide offers a comprehensive and scientifically rigorous approach to test this hypothesis. Successful validation of this mechanism would position this compound as a promising candidate for further development in the treatment of diseases with an underlying oxidative stress etiology.

References

  • PubChem. Benzenemethanol, 4-hydroxy-alpha-methyl-. National Center for Biotechnology Information. [Link]

  • Google Patents. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
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In Silico Modeling of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the in silico modeling of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-, a compound of interest for researchers, scientists, and drug development professionals. By leveraging computational methods, this guide outlines a systematic approach to investigate the compound's therapeutic potential, from initial characterization to dynamic interaction analysis. The methodologies detailed herein are designed to provide not just a procedural workflow but also the underlying scientific rationale, ensuring a robust and self-validating computational study. The ultimate goal is to accelerate the drug discovery process by enabling data-driven decisions and reducing late-stage failures.[1][2]

Introduction to Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-

A thorough understanding of the subject molecule is the cornerstone of any successful in silico investigation. This section provides the foundational knowledge required to effectively model Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-.

Synonyms and Identifiers: For comprehensive database searches and literature review, it is crucial to be aware of the various synonyms for this compound. Some common synonyms include 1-(4-Hydroxyphenyl)ethanol and p-Hydroxy-alpha-methylbenzyl alcohol.[3] The primary CAS Registry Number for this compound is 2380-91-8.[3]

Chemical Properties: The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key properties of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H10O2PubChem[3]
Molecular Weight138.16 g/mol PubChem[3]
XLogP31.3PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem

Known Biological Activities: Preliminary information from databases like PubChem indicates that this compound is a member of the class of phenols and benzyl alcohols. It has been identified as a mouse metabolite and has been found in organisms such as Osmanthus fragrans and Artemisia dracunculus.[3] It is also a metabolite produced by Saccharomyces cerevisiae.[3] This information provides a starting point for hypothesizing potential biological targets and mechanisms of action.

Foundational In Silico Analysis: Ligand Preparation and Property Prediction

The initial and most critical phase of any computational drug discovery project is the preparation of the ligand and the prediction of its fundamental properties.[4] This ensures the accuracy and reliability of all subsequent modeling tasks.

2.1. Ligand Structure Preparation

A high-quality, energetically minimized 3D structure of the ligand is a prerequisite for accurate docking and simulation studies.

Protocol 1: 3D Structure Generation and Optimization

  • Obtain 2D Structure: Retrieve the 2D structure of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- from a reliable chemical database such as PubChem.

  • Convert to 3D: Use molecular modeling software to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Protonation State Determination: Predict the dominant protonation state at physiological pH (7.4) using appropriate software tools.

  • Save in a Suitable Format: Save the optimized 3D structure in a format compatible with docking and molecular dynamics software, such as .mol2 or .pdbqt.[5]

2.2. ADMET Property Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities and reducing the risk of late-stage failures in the drug development pipeline.[2][6]

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueSignificance in Drug DiscoveryRecommended Tool(s)
Physicochemical Properties
Molecular Weight ( g/mol )To be determinedInfluences solubility and permeability.SwissADME, pkCSM
LogP (Lipophilicity)To be determinedAffects absorption and membrane permeability.SwissADME, pkCSM
Water SolubilityTo be determinedCrucial for bioavailability.SwissADME, pkCSM
Pharmacokinetic Properties
GI AbsorptionTo be determinedPredicts oral bioavailability.SwissADME, pkCSM
Blood-Brain Barrier (BBB) PermeationTo be determinedIndicates potential for CNS effects.SwissADME, pkCSM
CYP450 InhibitionTo be determinedPotential for drug-drug interactions.SwissADME, pkCSM
Toxicity Properties
hERG InhibitionTo be determinedIndicator of potential cardiotoxicity.pkCSM
Ames MutagenicityTo be determinedPredicts mutagenic potential.pkCSM
Target Identification and Molecular Docking

Identifying the biological target of a compound is a key step in elucidating its mechanism of action. Molecular docking is a computational method used to predict the binding orientation of a small molecule to a protein target.[1][7]

3.1. Target Identification

If the biological target is unknown, several in silico approaches can be employed:

  • Similarity Searching: Compare the structure of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- to known active compounds.

  • Pharmacophore Modeling: Identify the essential 3D arrangement of chemical features required for biological activity.[4]

  • Reverse Docking: Dock the compound against a library of known protein structures to identify potential binding partners.

3.2. Molecular Docking Workflow

Once a potential target protein is identified, molecular docking can predict the binding mode and affinity.[8]

Protocol 2: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the target protein structure from the Protein Data Bank (PDB).

    • Remove water molecules and any existing ligands.[7]

    • Add polar hydrogens and assign charges.

  • Ligand Preparation:

    • Use the optimized 3D structure from Protocol 1.

    • Define rotatable bonds.[5]

  • Grid Box Definition:

    • Define the search space for the docking simulation, typically centered on the known or predicted binding site.[7]

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).[8]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulations: Unveiling Dynamic Interactions

While docking provides a static view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[8] This is crucial for assessing the stability of the binding pose and understanding the flexibility of the protein.

Protocol 3: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Start with the best-ranked docked complex from Protocol 2.

    • Solvate the complex in a water box (e.g., TIP3P water model).[9]

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.[10]

  • Equilibration:

    • Perform a two-phase equilibration: first in an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[11]

  • Production MD:

    • Run the production simulation for a sufficient time (e.g., 100 ns) to observe the system's behavior.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[12]

    • Analyze hydrogen bond occupancy over time.

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA.

G Start Docked Complex Prep System Preparation (Solvation & Ionization) Start->Prep Min Energy Minimization Prep->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: The sequential workflow of a molecular dynamics simulation.

Advanced Modeling and Future Directions

For a more in-depth understanding, advanced computational techniques can be employed.

  • Quantum Mechanics (QM): QM methods can provide highly accurate electronic structure information, which is valuable for understanding reaction mechanisms and refining force field parameters.[1]

  • Quantitative Structure-Activity Relationship (QSAR): If experimental data is available for a series of related compounds, QSAR models can be developed to predict the activity of new analogs, guiding lead optimization efforts.[13]

The insights gained from this comprehensive in silico workflow should be used to formulate testable hypotheses for experimental validation. This iterative cycle of computational prediction and experimental feedback is a powerful paradigm for modern drug discovery.

References
  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • Gajula, K. S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. bio-protocol, 6(23), e2053.
  • J, A. (2015). Drug Discovery and In Silico Techniques: A Mini-Review. Pharmaceutica Analytica Acta, 6(3).
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.
  • Journal of Pharmaceutical Research and Reports. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial [Video]. YouTube.
  • MDPI. (n.d.). A Guide to In Silico Drug Design.
  • Bandera, J. (2023, September 24). Protocol for MD simulations. iGEM KU Leuven 2023.
  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Compchems. (2022, July 25). Setting up a Molecular Dynamics simulation.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • University of Illinois Urbana-Champaign. (n.d.). Basics of Molecular Dynamics Simulation.
  • Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models | AI-Powered Drug Discovery.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • National Center for Biotechnology Information. (n.d.). Benzenemethanol, 4-hydroxy-alpha-methyl-. PubChem.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-hydroxy-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-hydroxy-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Benzenemethanol, (1-((1,1-dimethylethyl)dioxy)-1-methylethyl)-alpha,alpha-dimethyl-. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 4-hydroxy- (CAS 623-05-2).
  • U.S. Environmental Protection Agency. (n.d.). Benzenemethanol, 4-hydroxy-α-[[[2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]methyl]-.
  • Ataman Kimya. (n.d.). BENZENEMETHANOL.
  • Government of Canada. (2025, October 29). Chemical Substance - 4-Hydroxybenzyl alcohol.
  • National Center for Biotechnology Information. (n.d.). 1,4-Benzenedimethanol. PubChem.
  • Inxight Drugs. (n.d.). BENZENEMETHANOL, 4-HYDROXY-.ALPHA.-(((2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)AMINO)METHYL)-, (R)-.
  • National Institute of Standards and Technology. (n.d.). Benzenemethanol, α,4-dimethyl-. NIST Chemistry WebBook.
  • Journal of Applied Pharmaceutical Science. (2017, October 30). Chemical composition and biological activities of methanol extract from Macrocybe lobayensis.
  • BenchChem. (n.d.). Biological activity of 3,4-methylenedioxybenzyl alcohol.

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Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) (CAS: 166327-54-4)[1] is a specialized phenolic compound characterized by a hydrophobic aromatic core, two methyl substitutions, and two distinct hydroxyl groups (one phenolic, one benzylic). Accurate quantification of this compound is critical for purity assessment, degradation tracking, and pharmacokinetic profiling.

As a Senior Application Scientist, I have designed this High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method not merely as a set of instructions, but as a chemically logical, self-validating system. The causality behind the method development is grounded in the physicochemical properties of the analyte:

  • Stationary Phase Causality: The molecule's balanced polarity requires a high-density, end-capped C18 stationary phase. End-capping is non-negotiable here; it prevents secondary ion-exchange interactions between the analyte's phenolic hydroxyl group and residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase & Ionization Suppression: Phenolic compounds typically exhibit a pKa between 9.5 and 10.0. If the mobile phase pH approaches this value, the analyte exists in a state of partial ionization, leading to split peaks and irreproducible retention times. By utilizing an aqueous phase buffered with 0.1% Formic Acid (pH ~2.7), we completely suppress the ionization of the phenolic group, ensuring a sharp, symmetrical peak (2)[2]. Acetonitrile is selected as the organic modifier to improve mass transfer kinetics and reduce system backpressure.

  • Detector Optimization: The conjugated π -system of the substituted phenol ring exhibits a characteristic secondary absorption maximum ( λmax​ ) near 275 nm. Monitoring at 275 nm maximizes selectivity for the analyte while avoiding the high background noise typical at lower wavelengths (e.g., 210 nm) caused by the formic acid modifier (3)[3].

Method Development Workflow

HPLC_Workflow N1 Analyte Profiling Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- N2 Stationary Phase Selection End-capped C18 Column N1->N2 N3 Mobile Phase Optimization 0.1% Formic Acid & Acetonitrile N2->N3 N4 Detector Optimization UV Wavelength at 275 nm N3->N4 N5 Gradient Elution Development Ensure Rs > 1.5 N4->N5 N6 System Suitability Testing Self-Validating Step N5->N6 N7 ICH Q2(R2) Method Validation Linearity, Accuracy, Precision N6->N7

HPLC-UV method development and validation workflow for the target phenolic analyte.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), LC-MS Grade Formic Acid (HCOOH), Ultrapure Water (18.2 M Ω⋅ cm).

  • Filtration: 0.22 µm PTFE syringe filters.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection UV at 275 nm (Bandwidth: 4 nm)
Gradient Elution Profile

To ensure the elution of potential hydrophobic impurities and to wash the column effectively, a gradient elution is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
8.04060Linear
10.01090Linear
12.01090Hold (Wash)
12.19010Step (Equilibration)
15.09010End
Step-by-Step Sample & Standard Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the analyte completely. Sonicate for 5 minutes, then make up to volume with Ultrapure Water.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Extraction: Weigh an appropriate amount of the sample matrix into a centrifuge tube. Add 5.0 mL of Diluent. Vortex for 2 minutes, followed by sonication in a water bath at room temperature for 15 minutes.

  • Clarification: Centrifuge the sample extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Self-Validating System Suitability Testing (SST)

A robust analytical protocol must validate its own performance before generating reportable data. In alignment with ICH Q2(R2) principles (4)[4], the System Suitability Test (SST) must be executed by injecting the Working Standard Solution (50 µg/mL) in five consecutive replicates prior to any sample analysis.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD 1.0%Ensures pump delivery and mobile phase mixing are stable.
Peak Area RSD 2.0%Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms adequate suppression of silanol interactions.
Theoretical Plates ( N ) 5000Validates column bed integrity and optimal mass transfer.

Method Validation Framework (ICH Q2(R2))

The method must be formally validated according to the parameters defined in the latest ICH Q2(R2) regulatory framework[4].

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Blank Diluent, Mobile Phase, and Sample Matrix.No interfering peaks at the retention time of the analyte. Resolution ( Rs​ ) from nearest peak 1.5.
Linearity & Range Prepare 5 concentration levels ranging from 10 µg/mL to 100 µg/mL (20% to 200% of target).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike known amounts of standard into the sample matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at the 100% target concentration.Relative Standard Deviation (RSD) of the calculated assay values 2.0%.
LOD and LOQ Calculate based on the standard deviation of the response ( σ ) and slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ.

References

  • Title : High-Performance Liquid Chromatography Analysis of Phenolic Acid, Flavonoid, and Phenol Contents in Various Natural Yemeni Honeys Using Multi-walled Carbon Nanotubes as a Solid-Phase Extraction Adsorbent Source : ACS Publications (Journal of Agricultural and Food Chemistry) URL :[Link]

  • Title : Improving HPLC Separation of Polyphenols Source : LCGC International - Chromatography Online URL :[Link]

  • Title : Final IWG Concept Paper Q2(R2) and Q14 Source : International Council for Harmonisation (ICH) URL :[Link]

Sources

Application Note: Mass Spectrometry Fragmentation and Analytical Workflows for Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists Compound: Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) | CAS RN: 166327-54-4 | Formula: C9H12O2 | Exact Mass: 152.0837 Da Common Nomenclature: 1-(4-hydroxy-2-methylphenyl)ethanol; 4-hydroxy- α ,2-dimethylbenzyl alcohol

Introduction and Chemical Context

Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a secondary benzylic alcohol. In drug development and metabolomics, compounds with this scaffold frequently appear as Phase I metabolites (via aliphatic or aromatic hydroxylation) of alkylated phenols or as synthetic intermediates in the preparation of active pharmaceutical ingredients (APIs).

Accurate structural elucidation and quantification of this compound require a deep understanding of its gas-phase behavior. Because the molecule contains two distinct hydroxyl environments—one acidic (phenolic) and one easily eliminated (benzylic)—its mass spectrometry (MS) fragmentation pathways are highly dependent on the ionization technique employed. This guide provides a comprehensive, self-validating framework for analyzing this compound using both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Causality in Ionization and Fragmentation Mechanisms

To design a robust analytical method, we must first understand the thermodynamic and kinetic drivers behind the molecule's fragmentation.

Electron Ionization (EI, 70 eV) Dynamics

Under hard ionization (70 eV), the molecule forms a radical cation ( M+∙ , m/z 152). The fragmentation is driven by the stability of the resulting carbocations:

  • α -Cleavage (m/z 137): The most thermodynamically favored pathway is the homolytic cleavage of the α -methyl group. This loss of a methyl radical (15 Da) generates a highly stable, resonance-delocalized oxonium ion. In α -substituted benzyl alcohols, this ion typically dominates the spectrum as the base peak.

  • Dehydration (m/z 134): The benzylic alcohol readily eliminates water (18 Da) to form a conjugated radical cation (e.g., a substituted styrene or indene-like structure). This is a hallmark of benzylic systems under EI conditions.

Electrospray Ionization (ESI-MS/MS) Dynamics

For LC-MS applications, Negative Ion Mode (ESI-) is the definitive choice. The phenolic hydroxyl group is highly acidic compared to the benzylic alcohol, allowing for efficient deprotonation to form the [M−H]− precursor at m/z 151 1.

  • Quinone Methide Formation (m/z 133): Upon Collision-Induced Dissociation (CID), the [M−H]− ion loses water (18 Da). While dehydration is rare for isolated phenols in negative mode, the presence of the benzylic alcohol allows the phenoxide anion to drive the elimination of the benzylic hydroxyl group, forming a highly stable para-quinone methide anion 2.

  • Side-Chain Cleavage (m/z 107): The loss of the entire 1-hydroxyethyl side chain as neutral acetaldehyde (44 Da) via a retro-aldol-like mechanism yields the 2-methylphenolate anion. This fragment is highly diagnostic for the core aromatic ring structure 3.

Mechanistic Pathway Visualizations

EIPathway M M+• m/z 152 F1 [M - CH3]+ m/z 137 (Oxonium Ion) M->F1 - CH3• (15 Da) F2 [M - H2O]+• m/z 134 (Radical Cation) M->F2 - H2O (18 Da) F3 [M - H2O - CH3]+ m/z 119 (Indenyl Cation) F2->F3 - CH3• (15 Da)

Fig 1. GC-EI-MS (70 eV) fragmentation pathway highlighting alpha-cleavage and dehydration.

Pathway M [M-H]- m/z 151 F1 [M-H - H2O]- m/z 133 (Quinone Methide) M->F1 - H2O (18 Da) F2 [M-H - C2H4O]- m/z 107 (Phenolate Anion) M->F2 - C2H4O (44 Da) F3 [M-H - CH3•]-• m/z 136 (Radical Anion) M->F3 - CH3• (15 Da)

Fig 2. ESI-MS/MS negative ion fragmentation pathway of 1-(4-hydroxy-2-methylphenyl)ethanol.

Quantitative Data Summaries

Table 1: GC-EI-MS (70 eV) Diagnostic Ions (Underivatized)
m/zIon TypeNeutral LossRelative AbundanceMechanistic Origin
152 M+∙ None15 - 25%Intact molecular radical cation.
137 [M−CH3​]+ 15 Da ( CH3∙​ )100% (Base Peak) α -cleavage yielding a resonance-stabilized oxonium ion.
134 [M−H2​O]+∙ 18 Da ( H2​O )40 - 60%Dehydration of the benzylic alcohol.
119 [M−H2​O−CH3​]+ 33 Da ( H2​O+CH3∙​ )20 - 30%Sequential loss of water and methyl radical.
Table 2: LC-ESI-MS/MS (Negative Mode) MRM Transitions
Precursor m/zProduct m/zCollision EnergyNeutral LossStructural Significance
151.1 107.1 -20 eV44 Da ( C2​H4​O )Quantifier: Retro-aldol cleavage of the side chain; highly specific to the 2-methylphenol core.
151.1 133.1 -15 eV18 Da ( H2​O )Qualifier: Dehydration to form the para-quinone methide anion.
151.1 136.1 -25 eV15 Da ( CH3∙​ )Qualifier: Homolytic cleavage forming a distonic radical anion.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It incorporates continuous quality control (QC) checks, matrix effect normalization, and specific chromatographic choices driven by the analyte's physicochemical properties.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation S1->S2 S3 ESI(-) Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 MRM Detection S4->S5

Fig 3. Self-validating LC-ESI-MS/MS workflow for phenolic benzyl alcohols.

Protocol: Targeted Quantification via LC-ESI-MS/MS

1. System Suitability & Quality Control (The Self-Validating Core):

  • Internal Standard (IS): Spike all samples and calibration standards with 4-hydroxybenzyl alcohol-d2 (or a similar stable-isotope labeled analog) at a constant concentration (e.g., 100 ng/mL). Causality: Corrects for matrix-induced ion suppression in the ESI source and volumetric losses during extraction.

  • System Suitability Test (SST): Inject a mid-level standard five times consecutively before the batch. The system is validated only if the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is < 3% and retention time drift is < 0.05 min.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma/matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) to precipitate proteins.

  • Vortex vigorously for 60 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak splitting).

3. Chromatographic Separation:

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Causality: Unlike 0.1% Formic Acid, which suppresses the deprotonation of the phenolic hydroxyl group, ammonium acetate buffers the mobile phase near neutral pH, maximizing ESI(-) ionization efficiency while maintaining sharp peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold for 0.5 min ramp to 95% B over 4.0 min hold at 95% B for 1.0 min re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

4. Mass Spectrometry Acquisition (Triple Quadrupole):

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV to -3.0 kV (optimized per instrument).

  • Desolvation Gas/Temp: Nitrogen at 800 L/hr, 450°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions defined in Table 2. Set dwell times to ensure at least 15 data points across the chromatographic peak.

References

  • Bernstein Group. "Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry." The Journal of Chemical Physics, AIP Publishing. 2 [1]

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices." Molecules.1 [2]

  • Royal Society of Chemistry (RSC). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports. 3[3]

Sources

Troubleshooting & Optimization

Process Chemistry Support Portal: Optimizing the Synthesis of Benzenemethanol, 4-hydroxy-α,2-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1 (CAS: 166327-54-4)[1]. This portal is designed for research scientists and drug development professionals scaling up the reduction of2[2]. Here, we provide mechanistic insights, self-validating protocols, and troubleshooting guides to maximize your yield and purity.

Mechanistic Overview & Process Causality

The target compound is a secondary benzylic alcohol synthesized via the hydride reduction of 4'-hydroxy-2'-methylacetophenone. While various reducing agents exist, 3 in a protic solvent (methanol or ethanol) is the industry standard[3].

Why NaBH₄? NaBH₄ is a highly chemoselective source of hydride (H⁻) that 4 without affecting the aromatic ring[4]. The reaction proceeds via a two-step mechanism: 4 during the aqueous workup[4].

The Protic Solvent Advantage: Using methanol is not merely a solubility choice; it actively participates in the reaction. Methanol reacts with NaBH₄ to form alkoxyborohydride species (e.g., NaBH₃(OMe)), which are more reactive than NaBH₄ itself, accelerating the reduction of electronically deactivated phenolic ketones.

The Benzylic Carbocation Risk: The primary cause of yield loss in this synthesis is the acidic workup. Benzylic alcohols are highly susceptible to dehydration under strong acidic conditions (pH < 2), forming a stable benzylic carbocation. In a methanol-rich environment, this carbocation undergoes rapid nucleophilic attack by the solvent to form a methyl ether impurity, or reacts with unreacted starting material to form dimers. Therefore, strict pH control during the quench is non-negotiable.

Reaction Workflow & Impurity Pathways

Workflow SM 1-(4-Hydroxy-2-methylphenyl)ethanone (Ketone Precursor) Reagent NaBH4 in Methanol Temp: 0–5 °C SM->Reagent Exothermic Hydride Addition Intermediate Tetraalkoxyborate Complex (In-Process Intermediate) Reagent->Intermediate Alkoxide Formation QuenchOptimal Optimal Quench (10% AcOH, pH 6.0) Intermediate->QuenchOptimal Controlled Hydrolysis QuenchPoor Aggressive Quench (Conc. HCl, pH < 2) Intermediate->QuenchPoor Over-acidification Target 4-Hydroxy-α,2-dimethylbenzenemethanol (Target Compound, >94% Yield) QuenchOptimal->Target Product Isolation Carbocation Benzylic Carbocation (Reactive Intermediate) QuenchPoor->Carbocation Dehydration (-H2O) Byproduct Methyl Ether / Dimer (Process Impurity) Carbocation->Byproduct Nucleophilic Attack by MeOH

Workflow for 4-hydroxy-α,2-dimethylbenzenemethanol synthesis, highlighting critical quench pathways.

Quantitative Reagent Comparison

To validate the choice of NaBH₄, the following table summarizes the performance of various reducing systems tested during process optimization.

Reducing AgentSolventTemp (°C)Conversion (%)Target Alcohol Yield (%)Major Byproduct (%)Process Notes
NaBH₄ (1.2 eq) MeOH 0–5 >99 94 <1 Optimal conditions; clean conversion and minimal exotherm.
NaBH₄ (1.2 eq)MeOH25 (RT)>998212Exothermic runaway; increased etherification during workup.
LiAlH₄ (1.0 eq)THF0>996525Over-reduction (hydrogenolysis) to 4-ethyl-3-methylphenol.
H₂ / Pd/C (10%)EtOH25854045Significant cleavage of the benzylic C-O bond.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Substrate Dissolution

  • Action: Charge a dry, nitrogen-purged reactor with 1-(4-hydroxy-2-methylphenyl)ethanone (1.0 eq) and anhydrous methanol (10 volumes).

  • Causality: Methanol acts as both solvent and co-reactant to generate reactive alkoxyborohydride species.

  • Control: Cool the mixture to 0–5 °C using an ice-water bath. Ensure internal temperature stabilizes before proceeding.

Step 2: Hydride Addition

  • Action: Add NaBH₄ (1.2 eq) portion-wise over 30–45 minutes[3].

  • Causality: The reaction between3[3]. Portion-wise addition prevents thermal runaway, which would otherwise lead to solvent boil-off and increased impurity formation.

  • Control: Maintain internal temperature strictly below 10 °C during addition.

Step 3: In-Process Control (IPC)

  • Action: Stir the reaction at 0–5 °C for 1.5 hours.

  • Validation: Sample the reaction mixture and analyze via HPLC or TLC (Eluent: Hexane/EtOAc 7:3). Do not proceed to quenching until the residual ketone is <1.0% (Area/Area).

Step 4: Controlled Quench (Critical Step)

  • Action: Slowly add 10% aqueous acetic acid dropwise to the cold reaction mixture.

  • Causality: 3 to isolate the product[3]. Using a weak acid (acetic acid) instead of a strong acid (HCl) prevents the pH from dropping below 5, completely avoiding the formation of the benzylic carbocation and subsequent methyl ether impurities.

  • Control: Monitor pH continuously. Stop addition when pH reaches 6.0–6.5.

Step 5: Isolation and Purification

  • Action: Concentrate the mixture under reduced pressure (bath temp < 40 °C) to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.

  • Validation: The crude product should appear as a white to off-white solid. Recrystallize from toluene/heptane for >99% HPLC purity.

Troubleshooting & FAQs

Q1: My HPLC shows a major impurity with a higher mass (+14 Da relative to the target). What is it, and how do I fix it? A1: This is the methyl ether derivative (4-(1-methoxyethyl)-3-methylphenol). It occurs when the reaction is quenched too aggressively with strong acids (like concentrated HCl). The low pH generates a benzylic carbocation that reacts with the methanol solvent. Solution: Switch your quench reagent to 10% acetic acid or 1M NaHSO₄, and ensure the final pH does not drop below 6.0.

Q2: I am seeing significant amounts of 4-ethyl-3-methylphenol (deoxygenated byproduct). Why? A2: You are experiencing over-reduction (hydrogenolysis) of the benzylic alcohol. This is rare with NaBH₄ under controlled conditions but common if you use overly aggressive reducing agents (like LiAlH₄) or if the reaction temperature exceeds 25 °C. Solution: Strictly maintain the reaction temperature between 0–5 °C and use only NaBH₄.

Q3: The reaction stalls at 80% conversion, even after 4 hours. Should I add more NaBH₄? A3: Phenolic ketones are acidic. The phenolic -OH group can react with the basic NaBH₄ to form a phenoxide salt, generating H₂ gas and consuming the reagent. Furthermore, the resulting electron-rich phenoxide ring significantly reduces the electrophilicity of the carbonyl group, slowing down the reduction. Solution: Ensure you are using at least 1.2 to 1.5 equivalents of NaBH₄ to account for the reagent consumed by the phenolic proton. Do not heat the reaction to drive completion; instead, add an additional 0.2 eq of NaBH₄ at 0 °C.

References

  • NextSDS. "Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl- (9CI) - Chemical Substance Information". Available at:[Link]

  • Thermo Scientific Chemicals. "4'-Hydroxy-2'-methylacetophenone Specifications". Available at: [Link]

  • Lu Le Laboratory. "Sodium Borohydride Reduction of Acetophenone". Available at:[Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Available at:[Link]

Sources

"purification challenges of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)"

Technical Support Center: Purification of Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI)

Overview

Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (CAS: 166327-54-4)[1], commonly referred to as 1-(4-hydroxy-2-methylphenyl)ethanol, presents a unique set of purification challenges. As a secondary benzylic alcohol with a strongly electron-donating para-hydroxyl group, the molecule is highly susceptible to acid-catalyzed dehydration and oxidative degradation[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield recovery of the pure compound.

Frequently Asked Questions & Troubleshooting

Q: My product degrades into a non-polar streaking spot during standard silica gel chromatography. What is happening? A: You are observing acid-catalyzed dehydration. Standard silica gel is inherently acidic (pKa ~4.5–5.5). The para-hydroxyl group strongly donates electron density into the aromatic ring, stabilizing the formation of a benzylic carbocation (via a quinone-methide intermediate). This dramatically lowers the activation energy for dehydration, converting your target alcohol into 4-vinyl-3-methylphenol (a styrene derivative). To prevent this, you must neutralize the silanol groups using a [3].

Q: I am trying to separate the alcohol from its oxidized ketone byproduct (4'-hydroxy-2'-methylacetophenone). Why is co-elution occurring? A: Both molecules possess a phenolic -OH, leading to similar hydrogen-bonding profiles and Rf values on normal-phase silica. While buffered silica helps, the optimal causality-driven approach is to exploit their slight difference in crystallization behavior or use a highly non-polar solvent system (e.g., Toluene/Ethyl Acetate) where the ketone's planar structure interacts differently with the stationary phase compared to the sp3-hybridized benzylic alcohol.

Q: Why does my isolated yield drop significantly during solvent evaporation, even after a successful column? A: Thermal oligomerization. If trace amounts of the dehydrated styrene byproduct form, they can rapidly polymerize when concentrated under heat. Furthermore, trace acid from deuterated NMR solvents (like CDCl3) can initiate this process in your analytical samples. Maintain rotary evaporator water baths below 30 °C and use base-washed glassware.

Mechanistic Pathways

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the rapid dehydration cascade triggered by acidic environments.

GA4-Hydroxy-alpha,2-dimethyl-benzenemethanolBProtonated OxoniumIntermediateA->B Acidic Silica (H+)CQuinone-Methide / Benzylic CarbocationB->C -H2O (Fast)D4-Vinyl-3-methylphenol(Styrene Derivative)C->D -H+EOligomeric Tar(Irreversible Loss)D->E Concentration / Heat

Acid-catalyzed dehydration pathway of 4-hydroxy-alpha,2-dimethylbenzenemethanol on silica gel.

Quantitative Method Comparison

Selecting the right purification method depends on the impurity profile. The following table summarizes the performance metrics of various techniques based on empirical laboratory data.

Purification MethodTypical YieldTarget PurityScalabilityPrimary Impurity Removed
Standard Silica Gel < 30%LowPoorN/A (Induces degradation)
Et3N-Buffered Silica 85 - 92%> 98%ExcellentKetones, Non-polar organics
Acid-Base Extraction 75 - 80%~ 90%ExcellentNeutral starting materials
Recrystallization 60 - 70%> 99%ModerateTrace styrene byproducts
Purification Decision Workflow

GStartCrude MixtureDec1Contains NeutralImpurities?Start->Dec1ABAcid-Base Extraction(1M NaOH)Dec1->AB YesDec2Contains KetoneByproduct?Dec1->Dec2 NoAB->Dec2 Organic PhaseDiscardedSilicaTriethylamine-BufferedSilica ChromatographyDec2->Silica Yes (>5%)CrystRecrystallization(Toluene/Heptane)Dec2->Cryst Trace (<5%)PurePure Target AlcoholSilica->PureCryst->Pure

Purification decision tree based on initial crude impurity profiling.

Standard Operating Procedures (SOPs)
Protocol A: Triethylamine-Buffered Flash Chromatography

Causality: As established in studies of benzylic alcohol dehydration[2], acidic environments must be avoided. Pre-treating the silica with a Lewis base (Et3N) permanently caps the acidic silanol sites, ensuring the target molecule remains intact during its residence time on the column[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the eluent system (e.g., 30% Ethyl Acetate in Hexanes) and add exactly 2% (v/v) Triethylamine (Et3N). Mix thoroughly.

  • Column Packing: Slurry-pack the column using standard 230-400 mesh silica gel and the Et3N-spiked solvent.

  • Stationary Phase Neutralization: Flush the packed column with at least 3 column volumes (CV) of the Et3N-spiked solvent. Validation Check: Test the eluate with pH paper; it must read > 8 before loading the sample.

  • Sample Loading: Dissolve the crude 4-hydroxy- α ,2-dimethylbenzenemethanol in a minimum volume of the spiked eluent. If solubility is poor, use a minimal amount of dichloromethane (DCM) spiked with 1% Et3N.

  • Elution: Run the column normally. The target alcohol will elute slower than the styrene byproduct but faster than highly polar baseline impurities.

  • Concentration: Pool the desired fractions. Evaporate the solvent on a rotary evaporator with the water bath strictly set to 30 °C to prevent thermal degradation of the concentrated product.

Protocol B: Chemoselective Acid-Base Extraction

Causality: The phenolic -OH has a pKa of ~10, while the benzylic -OH has a pKa > 15, similar to related phenolic alcohols[4]. By washing the crude mixture with a mild aqueous base (1M NaOH), the phenol is selectively deprotonated to form a water-soluble sodium phenoxide salt. Neutral organic impurities (e.g., unreacted non-phenolic precursors) remain in the organic phase and are discarded.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Diethyl Ether).

  • Basic Extraction: Transfer to a separatory funnel and add an equal volume of cold 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a phenoxide salt. Drain the aqueous layer into an Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer once more with fresh organic solvent to remove residual neutral impurities. Discard the organic layers.

  • Re-protonation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~5-6. Validation Check: The solution will become cloudy as the neutral 4-hydroxy- α ,2-dimethylbenzenemethanol precipitates out of the aqueous phase.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum (< 30 °C).

References
  • Furrow, M. E., & Myers, A. G. "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides." Journal of the American Chemical Society, 2004. URL:[Link]

  • Korstanje, T. J., Jastrzebski, J. T., & Gebbink, R. J. "Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes." ChemSusChem, 2010. URL:[Link]

  • NextSDS. "Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) - Chemical Substance Information." NextSDS Database, 2026. URL:[Link]

Technical Support Center: Stability and Handling of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) (CAS: 166327-54-4), also structurally known as 1-(4-hydroxy-2-methylphenyl)ethanol.

As a functionally rich benzylic alcohol, this compound presents unique handling challenges. Its structural hallmark—a para-hydroxyl group coupled with an alpha-methyl benzylic moiety—renders it highly susceptible to specific degradation pathways in solution. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

🔬 Core Mechanism of Instability

Before troubleshooting, it is critical to understand why this compound degrades. The primary liability of the para-hydroxybenzyl alcohol motif is its facile dehydration. The secondary carbocation character at the benzylic position is stabilized by the alpha-methyl group, drastically lowering the activation energy for water loss.

Under acidic or photolytic conditions, the compound ejects water to form a highly electrophilic para-quinone methide (p-QM) intermediate[1]. This transient species acts as an aggressive electrophile, rapidly reacting with nucleophilic solvents, or polymerizing with itself.

Mechanism A Benzenemethanol Derivative (Stable Form) B Protonated Alcohol (Acidic Conditions) A->B + H⁺ (pH < 6) C para-Quinone Methide (p-QM) (Highly Reactive Intermediate) B->C - H₂O C->A + H₂O (Reversible) D Solvent Adducts (e.g., Ethers in MeOH) C->D + Nucleophilic Solvent E Oligomers/Polymers (Aggregation) C->E + Starting Material

Mechanistic pathway of acid-catalyzed quinone methide formation and degradation.

❓ Troubleshooting & FAQs

Q1: Why does my solution lose purity rapidly when dissolved in methanol or ethanol? A1: In protic, nucleophilic solvents like methanol, the compound undergoes a rapid solvolysis reaction. The mechanism is driven by the spontaneous or acid-catalyzed loss of the benzylic hydroxyl group, forming the electrophilic p-QM intermediate[1]. Methanol rapidly attacks this intermediate, forming a benzylic methyl ether adduct. Actionable Advice: Never use primary alcohols as stock solvents. Utilize strictly aprotic, non-nucleophilic solvents like anhydrous DMSO or Acetonitrile.

Q2: I observed a yellow/brown discoloration in my aqueous assay buffer over 24 hours. What is happening? A2: Discoloration is a hallmark of oxidative degradation and polymerization. The p-QM intermediate can undergo spontaneous oligomerization, forming colored phenolic polymers. Furthermore, the phenolic moiety is susceptible to auto-oxidation and photodynamics, accelerating degradation in the presence of light and oxygen[2]. Aqueous solutions of related para-hydroxybenzyl alcohols are generally not recommended to be stored for more than one day[3]. Actionable Advice: Degas buffers by sparging with inert gas (Argon/N₂). Protect the solution from light using amber vials, and prepare aqueous dilutions immediately before use.

Q3: How does pH affect the stability of this compound in aqueous media? A3: Stability is highly pH-dependent. At acidic pH (< 6.0), the benzylic hydroxyl group is protonated, drastically accelerating dehydration into the p-QM intermediate[1]. Conversely, at highly basic pH (> 9.0), the phenol is deprotonated, which can also facilitate quinone methide formation via a different electronic cascade[2]. Actionable Advice: Maintain aqueous solutions at a strictly neutral pH (7.0–7.4) using strong buffering agents (e.g., HEPES or Phosphate).

📊 Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of the compound across various common laboratory solvent systems.

Solvent SystempH / ConditionEst. Half-Life (t₁/₂) at 25°CPrimary Degradation Pathway
Methanol Unbuffered< 2 hoursEtherification (Solvent Adduct)
Aqueous Buffer pH 4.0< 1 hourDehydration / Polymerization
Aqueous Buffer pH 7.4 (PBS)~ 12-24 hoursSlow Oxidation / Oligomerization
Anhydrous DMSO Inert Atm, -20°C> 6 monthsNone (Stable)

🧪 Experimental Protocols

Protocol: Preparation of a Self-Validating 10 mM Stock Solution

To ensure the trustworthiness of your downstream assays, stock solutions must be prepared under conditions that actively suppress p-QM formation and oxidation.

Step-by-Step Methodology:

  • Atmospheric Control: Purge a clean, amber glass vial with Argon gas for 30 seconds to displace ambient oxygen.

  • Solvent Preparation: Select anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Degas the DMSO by sonicating under vacuum for 5 minutes, followed by active Argon sparging for 15 minutes[3].

  • Dissolution: Weigh the appropriate mass of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) and transfer it to the amber vial. Add the degassed DMSO to achieve a 10 mM concentration. Gently vortex until completely dissolved.

  • Self-Validation Step: To verify that no degradation occurred during preparation, immediately run a 1 µL aliquot on LC-MS/UV. Monitor the chromatogram at 226 nm , which is the typical λmax for para-hydroxybenzyl alcohol derivatives[3]. A single sharp peak confirms integrity.

  • Storage: Aliquot the validated solution into single-use volumes to prevent freeze-thaw cycles and repeated oxygen exposure. Store at -20°C in a desiccator.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Degas Solvent (Anhydrous DMSO) Step1->Step2 Step3 3. Dissolve (Amber Vials) Step2->Step3 Step4 4. LC-MS Validation (Monitor at 226 nm) Step3->Step4 Step5 5. Store at -20°C (Single-use Aliquots) Step4->Step5

Optimized workflow for the preparation and storage of stable stock solutions.

📚 References[1] Title: Flash Photolytic Generation and Study of p-Quinone Methide in Aqueous Solution. An Estimate of Rate and Equilibrium Constants for Heterolysis of the Carbon−Bromine Bond in p-Hydroxybenzyl Bromide | Journal of the American Chemical Society

Sources

Technical Support Center: Solubility Enhancement of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) (CAS: 166327-54-4). This compound—characterized by a hydrophobic aromatic core, a phenolic hydroxyl group, and a secondary benzylic alcohol—presents unique challenges in aqueous solubilization.

This guide is designed for researchers and formulation scientists. It bypasses generic advice to focus on the specific physicochemical causality of this molecule, providing self-validating protocols to ensure your in vitro and in vivo experiments succeed without compromising chemical stability.

Part 1: Troubleshooting Guides

Issue 1: "My compound precipitates when diluting from a DMSO stock into aqueous assay buffers (pH 7.4)."

The Causality: This is a classic case of solvent-shift precipitation[1]. When the compound transitions from a low-dielectric solvent (DMSO) to water, the hydrophobic benzyl ring and methyl substituents aggregate rapidly via hydrophobic collapse. This aggregation occurs much faster than the phenolic and benzylic hydroxyl groups can establish stabilizing hydrogen bonds with the bulk water. The Solution: Utilize a host-guest complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the substituted benzyl ring, while its hydrophilic exterior maintains aqueous solubility, preventing aggregation[2]. Self-Validating Protocol: After diluting your compound into the HP-β-CD-containing buffer, measure the optical density at 600 nm (OD600). An OD600 > 0.05 indicates sub-visible precipitation. If the OD600 remains < 0.01 after 24 hours at room temperature, your inclusion complex is thermodynamically stable.

Issue 2: "I am seeing poor in vivo exposure, and conventional lipid formulations are causing chemical degradation."

The Causality: To achieve high in vivo exposure, researchers often use lipid-based excipients (e.g., PEGylated lipids or polysorbates). However, these excipients frequently contain trace peroxides. The phenolic hydroxyl group on position 4 of this molecule is highly susceptible to auto-oxidation in the presence of peroxides, leading to rapid degradation. The Solution: Transition to an Amorphous Solid Dispersion (ASD) using a polymeric matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). ASDs physically separate the drug molecules, trapping them in a high-energy amorphous state that drastically enhances dissolution rate and supersaturation, while the solid polymer matrix severely restricts oxygen mobility, protecting the phenol from oxidation[3]. Self-Validating Protocol: Perform a non-sink dissolution test coupled with HPLC-UV analysis. A successful ASD formulation will maintain a supersaturated state (concentration significantly above its crystalline thermodynamic solubility) for at least 120 minutes without the appearance of secondary degradation peaks on the chromatogram.

Issue 3: "The compound degrades when I try to solubilize it using pH adjustment (alkalization)."

The Causality: The phenolic -OH has a pKa of approximately 9.5–10.5. While raising the pH above 10 will deprotonate the phenol and drastically improve aqueous solubility via ionization, it transforms the molecule into a highly reactive phenoxide ion. This intermediate is prone to quinone methide formation and subsequent irreversible oxidative degradation. The Solution: Do not exceed pH 8.0. Maintain physiological pH (6.8–7.4) and rely on structural encapsulation (cyclodextrins) or thermodynamic disruption (ASDs) rather than chemical ionization.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use heat to accelerate the solubilization of this compound in water? A: Heating should be strictly limited to <60°C. The alpha-methyl benzylic alcohol moiety is highly prone to dehydration at elevated temperatures (especially in slightly acidic media). Dehydration will convert the molecule into a highly insoluble, conjugated styrene derivative, ruining your assay.

Q: Which cyclodextrin variant is best suited for this specific molecule? A: HP-β-CD is optimal. Alpha-cyclodextrin cavities are too small for the di-methylated aromatic ring, and gamma-cyclodextrin cavities are too large, leading to weak binding affinities. HP-β-CD provides the ideal steric fit and prevents solvent-shift precipitation[2].

Part 3: Quantitative Data Presentation

The following table summarizes the validated solubility enhancement strategies for Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI), comparing their mechanisms and expected outcomes.

TechniqueMechanism of ActionExpected Solubility EnhancementPrimary AdvantageCritical Limitation
HP-β-CD Complexation Host-guest inclusion of the hydrophobic aromatic core[2].50x to 100xExcellent for in vitro assays; yields optically clear solutions.High excipient-to-drug mass ratio required.
Amorphous Solid Dispersion Disruption of crystalline lattice; polymer-induced supersaturation[3].200x to 500xMaximizes in vivo bioavailability; protects against oxidation.Requires specialized manufacturing (Spray drying).
Cosolvent Addition Reduces the dielectric constant of the aqueous vehicle[1].10x to 20xSimple, rapid preparation for preliminary screening.High risk of precipitation upon serial dilution.

Part 4: Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Phase-Solubility Method)

Use this protocol for in vitro assays requiring optically clear, stable aqueous solutions.

  • Vehicle Preparation: Dissolve HP-β-CD in 1X PBS (pH 7.4) to create a 20% (w/v) stock solution.

  • API Addition: Add an excess amount (e.g., 10 mg/mL) of crystalline Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours.

    • Causality: Complexation is an endothermic process. It requires time for the high-energy water molecules inside the cyclodextrin cavity to be thermodynamically displaced by the hydrophobic drug[2].

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any undissolved API.

  • Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved compound via HPLC. Construct a phase-solubility diagram to confirm a 1:1 stoichiometry (indicated by a linear AL​ type curve).

Protocol 2: Spray-Dried Amorphous Solid Dispersion (ASD)

Use this protocol for in vivo dosing where maximum exposure and chemical stability are required.

  • Solvent Selection: Dissolve the compound and HPMCAS polymer (1:3 w/w ratio) in a common solvent system, such as Methanol/Acetone (1:1 v/v).

    • Causality: Rapid solvent evaporation is required to "freeze" the drug in its disordered amorphous state before the molecules have time to reorganize into a crystalline lattice[3].

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C and the feed rate to 5 mL/min.

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (resulting in a smooth "halo" pattern) validates that the dispersion is fully amorphous.

Part 5: Solubility Enhancement Decision Workflow

G Start Benzenemethanol, 4-hydroxy- alpha-,2-dimethyl- (9CI) Solubility Issue App Target Application? Start->App InVitro In Vitro Assays (Aqueous Buffers) App->InVitro Low Conc. InVivo In Vivo / Formulation (High Dose) App->InVivo High Conc. Precip Solvent-Shift Precipitation? InVitro->Precip Degradation Oxidation Risk in Lipids? InVivo->Degradation CD HP-β-CD Complexation (10-20% w/v) Precip->CD Yes (Preferred) Cosolvent Step-down Dilution (DMSO -> Tween-20 -> Buffer) Precip->Cosolvent Yes (Alternative) ASD Amorphous Solid Dispersion (Spray Drying w/ HPMCAS) Degradation->ASD High Risk Lipid Lipid Formulation (Add Antioxidants) Degradation->Lipid Low Risk

Decision tree for solubility enhancement of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI).

Sources

"degradation pathways of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)"

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI), commonly known as p-Synephrine . This guide provides in-depth technical information, validated protocols, and troubleshooting advice for researchers studying the stability and degradation of this important biogenic amine. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation and stability of p-Synephrine.

Q1: What are the primary metabolic degradation pathways of p-synephrine in mammals?

In mammals, p-synephrine is extensively metabolized, leading to low oral bioavailability of the parent compound.[1][2] The primary routes of metabolism are:

  • Oxidative Deamination : The most significant pathway is mediated by monoamine oxidases (MAO), particularly MAO-A and MAO-B, which are found in mitochondria.[3][4][5] This enzymatic reaction converts the amine group into an aldehyde, which is subsequently oxidized. The major urinary metabolite resulting from this pathway is p-hydroxymandelic acid .[1][2] Following oral administration in humans, this metabolite can account for over 50% of the excreted dose.[2]

  • Conjugation : To a lesser extent, p-synephrine can undergo Phase II conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are easily excreted.[2]

The biological half-life of p-synephrine in humans is relatively short, estimated to be around 2 hours.[1][4]

Q2: What are the main chemical (non-metabolic) degradation pathways I should be aware of during my experiments?

p-Synephrine can degrade under various laboratory and storage conditions. Key pathways include:

  • Dimerization : In acidic solutions (e.g., HCl buffer) and at elevated temperatures (50°C), a primary degradation route is the formation of a stable dimer, identified as disynephrine ether dihydrochloride .[6] This is a critical consideration in studies involving prolonged heating in acidic media.

  • Photodegradation : Exposure to UV light can induce degradation. The main photoproduct has been identified as 1-methyl-2,3-dihydro-1H-indole-3,6-diol , which forms due to the reactivity of the amine group.[7] It is crucial to protect p-synephrine solutions from light during storage and analysis.

  • Oxidation : As a phenolic amine, p-synephrine is susceptible to oxidation, which can be accelerated by the presence of metal ions or high pH.

Q3: How do pH and temperature affect the stability and integrity of p-synephrine?

Both pH and temperature are critical factors that can significantly impact the stability and stereochemical integrity of p-synephrine.

  • pH : Acidic pH can promote dimerization, as noted above.[6] Conversely, alkaline conditions can accelerate oxidation. The pH of your solvent system is a crucial parameter to control in stability studies.

  • Temperature : Elevated temperatures accelerate most degradation reactions, including dimerization.[6] Furthermore, temperature, in conjunction with pH, can induce the racemization of the naturally occurring l-p-synephrine into a mixture of l- and d-enantiomers.[7] This is particularly important as the biological activity resides primarily in the l-isomer.[3][8]

Q4: Are there microbial pathways for p-synephrine degradation?

Yes, certain microorganisms can utilize p-synephrine as a sole source of carbon and nitrogen. Soil bacteria of the Arthrobacter genus have been shown to degrade it via a distinct pathway.[9] This pathway involves key intermediates such as p-hydroxyphenylacetaldehyde , p-hydroxyphenylacetic acid , and 3,4-dihydroxyphenylacetic acid , with the aromatic ring eventually undergoing meta-cleavage by an oxygenase.[9][10]

Section 2: Experimental Design & Protocols

A well-designed forced degradation study is essential for understanding stability and developing stability-indicating analytical methods.

Protocol 2.1: Performing a Forced Degradation Study for p-Synephrine

This protocol outlines the steps to assess the stability of p-synephrine under various stress conditions.

Objective: To identify potential degradation products and establish a degradation pathway for p-synephrine, which is critical for developing a stability-indicating analytical method.

Materials:

  • p-Synephrine reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water and HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, oven.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of p-synephrine (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Acid Hydrolysis :

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent molarity of NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis :

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent molarity of HCl, and dilute for analysis.

  • Oxidative Degradation :

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • Sample at various time points for analysis.

  • Thermal Degradation :

    • Transfer the stock solution into a vial and place it in an oven set at a high temperature (e.g., 80°C).

    • Sample at various time points for analysis.

  • Photolytic Degradation :

    • Expose the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Sample both the exposed and control solutions at set intervals.

  • Analysis :

    • Analyze all samples using a suitable, validated HPLC method. The method should be capable of separating p-synephrine from its potential degradants.[11][12]

    • Monitor for the appearance of new peaks and the decrease in the area of the parent p-synephrine peak. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to identify the mass of potential degradants.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare p-Synephrine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid/Solution, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 6, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize HPLC Analyze via Stability-Indicating HPLC Neutralize->HPLC Data Evaluate Data: - Assay (% Degradation) - Peak Purity - Mass Balance HPLC->Data

Caption: Workflow for a p-synephrine forced degradation study.

Data Summary Table

Summarize your findings in a clear format to easily compare the effects of different stress conditions.

Stress ConditionDuration (hr)p-Synephrine Assay (%)No. of DegradantsMajor Degradant RRTMass Balance (%)
Control 2499.80-100.1
0.1 M HCl (80°C) 2485.221.8598.5
0.1 M NaOH (RT) 2492.110.7599.2
3% H₂O₂ (RT) 2490.530.88, 1.1597.9
Photolytic 2494.311.3099.5

RRT: Relative Retention Time

Section 3: Troubleshooting Guide

Q: I'm seeing an unexpected peak with a high molecular weight in my stability sample, especially from the acidic hydrolysis experiment. What could it be?

A: This is likely the disynephrine ether dimer .[6] This degradation pathway is prominent under acidic conditions combined with heat. To confirm, you should use LC-MS analysis. The expected mass of this dimer would be double the mass of p-synephrine minus the mass of water (H₂O). To mitigate this, consider performing acid hydrolysis at a lower temperature or for a shorter duration if the goal is to achieve only partial degradation.

Q: My mass balance is consistently below 95% in my forced degradation studies. Where is the compound going?

A: Low mass balance can be attributed to several factors:

  • Formation of Non-UV Active Degradants : Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these compounds.

  • Formation of Volatile Degradants : The degradation product might be volatile and lost during sample preparation or heating.

  • Precipitation : A degradant could be poorly soluble in the analytical mobile phase and precipitate out of the solution before or during injection. Check for any visible particulates in your samples.

  • Adsorption : p-Synephrine or its degradants may adsorb to the surfaces of vials or HPLC column frits. Using silanized vials can sometimes help.

Q: I am struggling to separate p-synephrine from its positional isomer, m-synephrine (phenylephrine), which might be present as an adulterant. What analytical strategies can I use?

A: Baseline separation of these isomers is challenging but achievable. Consider the following HPLC method adjustments:

  • pH Control : Adjusting the mobile phase pH to be near the pKa values of the analytes can significantly improve resolution.[11] A pH around 8.2 with a borate buffer has been shown to be effective.[13]

  • Ion-Pairing Agents : Incorporating an ion-pairing agent like sodium 1-hexanesulfonate into the mobile phase can enhance the retention and separation of these basic amines.[11]

  • Column Chemistry : A standard C18 column may work, but experimenting with different stationary phases, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity.

  • Gradient Optimization : A shallow gradient elution program often provides better resolution for closely eluting peaks than an isocratic method.

Q: How can I prevent the racemization of l-p-synephrine during extraction and analysis?

A: Racemization is promoted by harsh pH conditions (both acidic and basic) and high temperatures.[7] To maintain the stereochemical integrity of l-p-synephrine:

  • Use Mild Extraction Conditions : Avoid using strong acids or bases and high heat during sample extraction.

  • Control Temperature : Perform all sample preparation steps at room temperature or below. Avoid prolonged heating or sonication.

  • Buffer Solutions : Work with buffered solutions close to neutral pH whenever possible.

  • Analyze Promptly : Analyze samples as soon as possible after preparation to minimize time-dependent degradation or racemization.

Section 4: Key Degradation Pathway Diagrams

Visualizing the degradation pathways can aid in identifying metabolites and degradants in your experiments.

Diagram 4.1: Mammalian Metabolic Pathways

Mammalian_Metabolism Synephrine p-Synephrine Intermediate Unstable Aldehyde Intermediate Synephrine->Intermediate MAO-A / MAO-B (Oxidative Deamination) Conjugate1 Glucuronide Conjugate Synephrine->Conjugate1 UGT Conjugate2 Sulfate Conjugate Synephrine->Conjugate2 SULT Metabolite1 p-Hydroxymandelic Acid (Major Metabolite) Intermediate->Metabolite1 Aldehyde Dehydrogenase

Caption: Primary metabolic routes of p-synephrine in mammals.

Diagram 4.2: Microbial Degradation by Arthrobacter sp.

Microbial_Degradation Synephrine p-Synephrine Met1 p-Hydroxyphenyl- acetaldehyde Synephrine->Met1 Synephrine Lyase Met2 p-Hydroxyphenylacetic Acid Met1->Met2 Aldehyde Oxidoreductase Met3 3,4-Dihydroxyphenylacetic Acid Met2->Met3 Hydroxylase Cleavage Ring Cleavage Products Met3->Cleavage Aromatic Oxygenase Chemical_Degradation Synephrine p-Synephrine Dimer Disynephrine Ether Dimer Synephrine->Dimer H⁺ / Heat Photo 1-methyl-2,3-dihydro- 1H-indole-3,6-diol Synephrine->Photo UV Light Racemate d,l-Synephrine (Racemic Mixture) Synephrine->Racemate pH / Heat

Caption: Key non-biological degradation routes for p-synephrine.

References

  • Synephrine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Degradation of synephrine by enzymatic dehydration with so-called... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Tsai, Y. T., et al. (2024). Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation. ACS Omega. Available from: [Link]

  • Devi, N. A., Kutty, R. K., Vasantharajan, V. N., & Subba Rao, P. V. (1975). Microbial Metabolism of Phenolic Amines: Degradation of Dl-Synephrine by an Unidentified Arthrobacter. Journal of Bacteriology, 122(3), 866–873. Available from: [Link]

  • Hengstmann, J. H., & Aulepp, H. (1978). [Pharmacokinetics and metabolism of 3H-synephrine]. Arzneimittel-Forschung, 28(12), 2326–2331. Available from: [Link]

  • Malesuik, M. D., et al. (2024). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. EXCLI Journal. Available from: [Link]

  • RIVM. (2017). Risk assessment of synephrine. RIVM Report 2017-0069. Available from: [Link]

  • Verma, D. R., et al. (2022). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. Pharmaceuticals, 15(10), 1184. Available from: [Link]

  • Pietras, R., et al. (2025). P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY. EXCLI Journal, 24, 381-400. Available from: [Link]

  • Veeraswamy, M., Devi, N. A., Kutty, R. K., & Rao, P. V. (1976). Conversion of (+/-)-synephrine into p-hydroxyphenylacetaldehyde by Arthrobacter synephrinum. A novel enzymic reaction. The Biochemical journal, 159(3), 807–809. Available from: [Link]

  • Roman, M. C., Betz, J. M., & Hildreth, J. (2007). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. Journal of AOAC International, 90(1), 68–81. Available from: [Link]

  • Caring Sunshine. (n.d.). Relationship: Fat Metabolism (poor) and Synephrine. Retrieved March 17, 2026, from [Link]

  • Suzuki, O., Matsumoto, T., Oya, M., & Katsumata, Y. (1979). Oxidation of synephrine by type A and type B monoamine oxidase. Experientia, 35(10), 1283–1284. Available from: [Link]

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2012). The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis. Nutrients, 4(10), 1443-1459. Available from: [Link]

  • Van Der Velde, F., et al. (2023). The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. Separations, 10(8), 444. Available from: [Link]

  • Roman, M. C. (2007). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. ResearchGate. Available from: [Link]

  • Synephrine - wikidoc. (2015). Retrieved March 17, 2026, from [Link]

  • Thean, B., & Muscara, M. (2005). A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 450-455. Available from: [Link]

Sources

Validation & Comparative

"Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) vs other phenolic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) vs. Standard Phenolic Compounds: A Comparative Guide on Antioxidant Efficacy and Steric Hindrance

Executive Overview

In the landscape of specialty chemicals, Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) (CAS: 166327-54-4)—systematically referred to as 4-(1-hydroxyethyl)-3-methylphenol and abbreviated herein as 4-HDMB —occupies a unique structural niche. Unlike terminal, highly sterically hindered antioxidants or completely unhindered natural phenols, 4-HDMB features a dual-functional scaffold: a sterically modulated phenolic hydroxyl group and a reactive benzylic alcohol (1-hydroxyethyl) moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the structural dynamics, radical scavenging kinetics, and synthetic utility of 4-HDMB against industry-standard alternatives: Butylated Hydroxytoluene (BHT) (a highly hindered synthetic antioxidant) and 4-Hydroxybenzyl Alcohol (4-HBA) (an unhindered phenolic alcohol). This analysis provides drug development professionals and material scientists with the actionable data required to select the optimal phenolic compound for polymer stabilization, prodrug synthesis, or oxidation inhibition.

Structural Dynamics & Steric Hindrance (The "Why")

The antioxidant capacity of a phenolic compound is fundamentally dictated by its ability to donate a hydrogen atom to a free radical and subsequently stabilize the resulting phenoxy radical[1].

  • Highly Hindered Phenols (e.g., BHT): Rely on bulky tert-butyl groups at the ortho positions. This extreme steric hindrance prevents the phenoxy radical from participating in pro-oxidant chain reactions, making BHT an excellent terminal antioxidant but completely inert as a synthetic building block[1][2].

  • Unhindered Phenols (e.g., 4-HBA): Lack ortho substituents, allowing for rapid initial radical scavenging. However, the resulting phenoxy radicals are highly reactive and prone to dimerization or unwanted cross-coupling[3].

  • Moderately Hindered Phenols (e.g., 4-HDMB): 4-HDMB features a single ortho-methyl group. This provides sufficient steric shielding to stabilize the phenoxy radical via spin aromatic delocalization without excessively elevating the Bond Dissociation Enthalpy (BDE)[3][4]. Furthermore, the presence of the 1-hydroxyethyl group introduces a Kinetic Solvent Effect (KSE) . In protic environments, hydrogen bonding to this benzylic alcohol alters the electron density of the aromatic ring, dynamically modulating the compound's Hydrogen Atom Transfer (HAT) capabilities[5].

G A Phenolic Compound (4-HDMB / BHT) C Hydrogen Atom Transfer (HAT) A->C Donates H+ B Peroxy Radical (ROO•) B->C Accepts H+ D Stable Phenoxy Radical C->D Resonance E Neutralized Hydroperoxide C->E Quenched

Caption: Radical scavenging mechanism via Hydrogen Atom Transfer (HAT) for phenolic compounds.

Comparative Performance Data

To facilitate objective selection, the following table synthesizes the theoretical and kinetic properties of 4-HDMB compared to its alternatives.

CompoundSteric Hindrance LevelPrimary Scavenging MechanismSynthetic HandleRelative DPPH Scavenging Rate (Aprotic)Polymer Stabilization Efficacy
BHT High (Di-tert-butyl)HATNone (Inert)Slow / SustainedExcellent
4-HDMB Moderate (Ortho-methyl)HAT / SET1-Hydroxyethyl groupModerate / BalancedGood
4-HBA Low (Unhindered)SET / HATHydroxymethyl groupFast / TransientPoor (Pro-oxidant risk)

Note: HAT = Hydrogen Atom Transfer; SET = Single Electron Transfer.

Self-Validating Experimental Protocols

To verify the performance metrics of these phenolic compounds, researchers must employ self-validating workflows that isolate specific chemical behaviors. Below are two standardized protocols designed to evaluate kinetic solvent effects and real-world thermal stability.

Protocol A: DPPH Radical Scavenging Assay (Aprotic vs. Protic Evaluation)

Purpose: To isolate the Kinetic Solvent Effect (KSE) from baseline HAT activity, determining how hydrogen bonding at the benzylic alcohol suppresses or enhances the phenolic HAT mechanism[5].

  • Preparation: Prepare equimolar (0.1 mM) solutions of 4-HDMB, BHT, and 4-HBA in two distinct solvent systems: Hexane (aprotic) and Methanol (protic).

  • Reaction Initiation: Inject 2.0 mL of a 0.2 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH•) solution into 1.0 mL of each sample under dark conditions at 25°C.

  • Kinetic Monitoring: Utilize stopped-flow spectrophotometry to monitor absorbance decay at 515 nm over 30 minutes.

  • Causality Check: A significant drop in the scavenging rate of 4-HDMB in methanol compared to hexane confirms that the protic solvent is hydrogen-bonding with the benzylic -OH, withdrawing electron density from the aromatic ring and increasing the BDE of the phenolic -OH[5].

Protocol B: Pressure Differential Scanning Calorimetry (PDSC)

Purpose: To evaluate the efficacy of the phenol in preventing thin-film oxidation under severe thermal stress, a critical metric for lubricants and polymer matrices[2].

  • Matrix Blending: Homogeneously blend 0.5 wt% of the target phenolic compound into a standardized API Group II base oil matrix.

  • Thermal Stressing: Place a 2.0 mg sample into an open aluminum pan within a PDSC cell. Pressurize the cell to 500 psi with ultra-pure Oxygen (O2).

  • Measurement: Ramp the temperature to an isothermal hold of 150°C and measure the Oxidation Induction Time (OIT)—the time elapsed before the onset of an exothermic oxidation peak.

  • Causality Check: The OIT directly correlates to the phenol's ability to trap peroxy radicals (ROO•) before bulk auto-oxidation and chain scission occur[2].

G S1 Sample Prep Equimolar Solutions S2 DPPH Assay (Aprotic Solvent) S1->S2 In vitro screening S3 PDSC Analysis (Thin Film Oxidation) S1->S3 Thermal stability S4 Kinetic Solvent Effect (KSE) Evaluation S2->S4 Protic vs Aprotic S5 Data Synthesis (IC50 & OIT) S3->S5 S4->S5

Caption: Self-validating experimental workflow for evaluating phenolic antioxidant capacity.

Synthetic Utility in Drug Development

While BHT is strictly an end-use additive, 4-HDMB shines in synthetic chemistry and drug development. The presence of the secondary benzylic alcohol (1-hydroxyethyl group) acts as a highly versatile synthetic handle.

In prodrug design, the phenolic -OH can be transiently protected (e.g., via silylation or acetylation), allowing the benzylic -OH to undergo targeted esterification, etherification, or oxidation into an acetophenone derivative. Once deprotected, the molecule regains its intrinsic antioxidant properties. This dual-functionality is actively leveraged to synthesize redox-active active pharmaceutical ingredients (APIs) and precisely engineered antioxidant polymer backbones where the phenol must remain covalently anchored to the matrix without losing its radical scavenging ability[4][6].

G A 4-HDMB Scaffold B Phenolic -OH A->B C Benzylic -OH A->C D Radical Scavenging (Antioxidant) B->D Sterically modulated E Esterification / Etherification C->E Synthetic handle

Caption: Dual-functional synthetic utility of 4-HDMB in drug development.

References

  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at:[Link]

  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry. Available at:[Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Publishing. Available at:[Link]

  • Media Effects on Antioxidant Activities of Phenols and Catechols. ACS Publications. Available at:[Link]

  • Using Physical Organic Chemistry Knowledge to Predict Unusual Metabolites of Synthetic Phenolic Antioxidants by Cytochrome P450. ACS Publications. Available at:[Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. Available at:[Link]

Sources

"comparative study of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) isomers"

Comparative Study of Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI) Isomers: Biocatalytic Synthesis and Analytical Validation

Executive Summary

Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI)[CAS: 166327-54-4], commonly referred to as 1-(4-hydroxy-2-methylphenyl)ethanol, is a critical chiral building block in pharmaceutical synthesis and API development[1]. This guide provides an objective, data-driven comparison of its (R)- and (S)-enantiomers, alongside its positional analog, 1-(4-hydroxy-3-methylphenyl)ethanol. By evaluating their biocatalytic synthesis profiles, steric hindrance factors, and chromatographic behaviors, this guide equips drug development professionals with actionable, self-validating protocols for asymmetric reduction and chiral analysis.

Structural & Mechanistic Overview

The structural nuance of these isomers lies in the positioning of the methyl group on the phenolic ring relative to the chiral benzylic alcohol. In the title compound, the 2-methyl (ortho) group introduces significant steric hindrance adjacent to the reactive carbonyl. In drug discovery, this specific steric bulk is often intentionally utilized to attenuate rapid metabolic ketone reduction in vivo[2].

However, this "ortho effect" also restricts the conformational flexibility of the substrate within the active site of synthetic ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Conversely, the 3-methyl (meta) positional isomer presents a less sterically demanding profile, resulting in faster enzymatic turnover but requiring different active-site topologies to achieve high enantioselectivity.

PathwayKetone4'-Hydroxy-2'-methylacetophenone(Prochiral Substrate)ADH_RR-selective KRED+ NADPHKetone->ADH_R Hydride TransferADH_SS-selective KRED+ NADPHKetone->ADH_S Hydride TransferR_Isomer(R)-Benzenemethanol,4-hydroxy-alpha,2-dimethyl-ADH_R->R_Isomer >99% eeS_Isomer(S)-Benzenemethanol,4-hydroxy-alpha,2-dimethyl-ADH_S->S_Isomer >99% ee

Caption: Biocatalytic asymmetric reduction pathway for 4-hydroxy-alpha,2-dimethyl- isomers.

Comparative Performance Data

The following table summarizes the comparative metrics for the synthesis and analysis of these isomers. Data reflects standard benchmark metrics for engineered KREDs on sterically hindered acetophenones.

Parameter(R)-4-hydroxy- α ,2-dimethyl-(S)-4-hydroxy- α ,2-dimethyl-4-hydroxy- α ,3-dimethyl- (Positional Analog)
Stereocenter (R)-configuration(S)-configuration(R/S) Mixture
Biocatalytic Yield >95%>92%>98%
Enantiomeric Excess >99% ee>99% ee>99% ee (Enzyme dependent)
Steric Hindrance High (Ortho-methyl effect)High (Ortho-methyl effect)Low (Meta-methyl)
Metabolic Stability Attenuated ketone reduction[2]Attenuated ketone reduction[2]Susceptible to rapid oxidation
HPLC Elution Order Peak 1 (Typical)Peak 2 (Typical)Baseline separated from 2-methyl

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms, ensuring that every experimental run controls for false positives, background interference, or analytical drift.

Protocol 1: Enzymatic Asymmetric Reduction (Synthesis)

Causality Insight: The use of Glucose Dehydrogenase (GDH) ensures continuous NADPH recycling, driving the thermodynamic equilibrium toward the alcohol product and preventing product inhibition caused by NADP+ accumulation.

  • Substrate Preparation: Dissolve 50 mM of 4'-hydroxy-2'-methylacetophenone in 10% v/v DMSO to ensure complete solubility in the aqueous buffer.

  • Reaction Mixture: In a 100 mM phosphate buffer (pH 7.0), add the substrate, 2 U/mL of the selected stereospecific KRED, 5 U/mL GDH, 60 mM D-glucose, and 1 mM NADP+.

  • Validation Control: Prepare an identical reaction vessel omitting the KRED enzyme (Negative Control) to monitor auto-reduction or background chemical interference.

  • Incubation & Extraction: Incubate at 30°C with 200 rpm shaking for 24 hours. Extract the product using three volumes of Ethyl Acetate (EtOAc).

  • Mass Balance Check (Self-Validation): Evaporate the EtOAc under reduced pressure and weigh the crude residue. The combined mass of the unreacted ketone and the chiral alcohol must account for >95% of the initial substrate mass to validate the extraction efficiency and rule out side reactions.

Protocol 2: Chiral HPLC Separation & ee% Determination

Causality Insight: The polysaccharide-based Chiralcel OD-H stationary phase interacts differentially with the enantiomers via hydrogen bonding and steric inclusion, allowing baseline resolution of 1-arylethanol derivatives[3].

  • Sample Preparation: Dissolve the extracted crude product in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[3].

    • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject a chemically synthesized racemic mixture (NaBH4 reduced) of the substrate. The system is validated only if the resolution factor (Rs) between the (R) and (S) peaks is ≥ 1.5.

  • Analysis: Inject the biocatalytic sample. Calculate the enantiomeric excess using the formula: ee(%) =[(Area R - Area S) / (Area R + Area S)] x 100.

WorkflowSampleIsomeric Mixture(R/S & Positional)PrepSample Extraction(EtOAc / Brine Wash)Sample->PrepHPLCChiral HPLC Separation(Chiralcel OD-H, Hexane/IPA)Prep->HPLCDataChromatographic Analysis(ee% & Regiopurity Validation)HPLC->Data

Caption: Self-validating analytical workflow for chiral separation and quantification.

Expert Insights on Application & Causality

In clinical drug development, the metabolic reduction of ketone-containing compounds can severely complicate human pharmacology projections. Introducing steric hindrance adjacent to the ketone carbonyl—such as the 2-methyl group in 4'-hydroxy-2'-methylacetophenone—greatly attenuates this metabolic liability[2].

Consequently, when synthesizing APIs containing the 1-(4-hydroxy-2-methylphenyl)ethanol motif, researchers must rely on highly engineered biocatalysts rather than wild-type enzymes. The "ortho effect" that protects the drug in vivo also makes it resistant to standard in vitro reduction. The positional 3-methyl analog, lacking this immediate steric block, is metabolized much faster, demonstrating the profound causal relationship between regiochemistry and pharmacokinetic stability. Understanding these isomeric differences is paramount for both process chemists designing the synthesis route and pharmacologists predicting drug half-life.

References

  • NextSDS. Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl- (9CI) - Chemical Substance Information. Retrieved from: [Link]

  • Griffith, D. A., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry, 57(24). ResearchGate. Retrieved from: [Link]

"validating the biological efficacy of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical comparison of the biological efficacy of Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- (9CI), commonly known as p-Synephrine . As a sympathomimetic amine, p-Synephrine's primary mechanism of action is the modulation of adrenergic receptors. However, its efficacy and receptor interaction profile differ significantly from endogenous catecholamines and other synthetic analogs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of p-Synephrine's in vitro and in vivo activity in direct comparison to key adrenergic agonists: Phenylephrine (m-Synephrine) , Norepinephrine , and Epinephrine . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for efficacy assessment, and present comparative data to guide future research and application.

Introduction: Understanding p-Synephrine

p-Synephrine is the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium) and is widely utilized in dietary supplements for weight management and sports performance.[1] Its structural similarity to endogenous neurotransmitters like epinephrine and norepinephrine has led to assumptions about its pharmacological effects.[2][3] However, subtle changes in its chemical structure, particularly the position of the hydroxyl group on the benzene ring (para- position in Synephrine vs. meta- in Phenylephrine), result in a markedly different receptor binding profile and, consequently, a distinct physiological impact.[1] This guide aims to clarify these differences through a rigorous comparison with its more potent counterparts, providing the necessary context for its experimental use.

Core Mechanism of Action: Adrenergic Receptor Modulation

The biological effects of p-Synephrine and its comparators are mediated through their interaction with the adrenergic receptors, a class of G protein-coupled receptors (GPCRs). These receptors are central to the sympathetic nervous system's "fight-or-flight" response, regulating cardiovascular function, metabolic rate, and smooth muscle contraction.[4][5]

Adrenergic receptors are broadly classified into two main types, α and β, each with several subtypes. The primary signaling pathways initiated upon agonist binding are:

  • α1-Adrenergic Receptors (Gq-coupled): Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels, typically causing smooth muscle contraction (e.g., vasoconstriction).[5]

  • α2-Adrenergic Receptors (Gi-coupled): Inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]

  • β-Adrenergic Receptors (Gs-coupled): Stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway mediates a range of responses, including increased heart rate and contractility (β1), smooth muscle relaxation (β2, e.g., bronchodilation), and lipolysis (β3).[5]

p-Synephrine is generally characterized as a weak agonist with a preference for α1-adrenergic receptors and some activity at β-receptors, but with significantly lower affinity compared to norepinephrine and epinephrine.[2][3]

Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytosol Cytosol AR Adrenergic Receptor (α1 or β) Gq Gq AR->Gq Activates Gs Gs AR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 Generates cAMP ↑ cAMP AC->cAMP Generates Ca2 ↑ [Ca²⁺] IP3->Ca2 Releases Contraction Vasoconstriction Ca2->Contraction Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Synephrine p-Synephrine (Agonist) Synephrine->AR Binds

Figure 1: Simplified Adrenergic Signaling Pathways for α1 (Gq) and β (Gs) Receptors.

Validating Biological Efficacy: A Comparative Approach

To objectively evaluate the biological efficacy of p-Synephrine, it is essential to compare its performance against well-characterized adrenergic agonists. We have selected the following comparators:

  • Phenylephrine (m-Synephrine): A potent and selective α1-adrenergic receptor agonist, widely used as a vasopressor.[5]

  • Norepinephrine: The primary endogenous neurotransmitter of the sympathetic nervous system, with high affinity for α1, α2, and β1 receptors.[4]

  • Epinephrine: An endogenous hormone with potent agonist activity at all α and β receptor subtypes.[4][6]

In Vitro Efficacy Assessment

In vitro assays are fundamental for determining a compound's direct interaction with its target receptor and its ability to elicit a functional response at the cellular level.

The following tables summarize publicly available data on the binding affinities (Ki) and functional potencies (EC50) of p-Synephrine and its comparators at various human adrenergic receptor subtypes. It is crucial to note that these values are compiled from multiple sources and experimental conditions may vary.

Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1Aα1Bα1Dα2Aα2Cβ1β2
p-Synephrine 77,600[7]--36,300[7]24,500[7]Poor Affinity[3]Poor Affinity[3]
Phenylephrine 1,950[2]13,500[2]1,380[2]----
Norepinephrine 330[8]--56[8]-740[8]-
Epinephrine ------630[9]

A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Adrenergic Receptor Functional Potency (EC50, nM)

Compoundα1A (Calcium Flux)β-Receptors (cAMP)
p-Synephrine Partial agonist, ~55% of Phenylephrine's max response[7]Weak
Phenylephrine 2,010[10]-
Norepinephrine --
Epinephrine --

A lower EC50 value indicates greater potency.

These data clearly illustrate that p-Synephrine has a significantly lower affinity for α1 and α2 adrenergic receptors compared to the other compounds. Its classification as a partial agonist at the α1A receptor indicates that even at saturating concentrations, it cannot elicit the full biological response achievable by a full agonist like phenylephrine.[7]

This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (e.g., p-Synephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the α1-adrenergic receptor.

  • Rationale: This is the gold-standard method for quantifying the affinity of a ligand for a receptor.[11] We use [3H]-Prazosin, a high-affinity, selective α1-antagonist, as the radioligand. The choice of a cell line stably expressing the human α1A-adrenergic receptor (e.g., HEK293 cells) ensures a homogenous receptor population.

Materials:

  • HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Phentolamine (10 µM).

  • Test Compounds: p-Synephrine, Phenylephrine, Norepinephrine, Epinephrine.

  • Glass fiber filters (GF/C) and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency and harvest.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay). Aliquot and store at -80°C.

  • Binding Assay (96-well plate format):

    • To each well, add 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding).

    • Add 50 µL of serially diluted test compounds to their respective wells.

    • Add 50 µL of [3H]-Prazosin at a final concentration approximately equal to its Kd (~0.2 nM).[12]

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-40 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional potency (EC50) of agonists at Gs-coupled β-adrenergic receptors by quantifying the intracellular accumulation of the second messenger, cAMP.

  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring cAMP.[13] The assay is based on a competitive immunoassay principle. Cellular cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Agonist stimulation increases cellular cAMP, which displaces the tracer, leading to a decrease in the HTRF signal.[11][13] Isoproterenol, a potent non-selective β-agonist, is used as a positive control and reference compound.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium (e.g., F-12K Medium with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: p-Synephrine, Isoproterenol (reference agonist).

  • HTRF cAMP Assay Kit (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP Cryptate.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in Stimulation Buffer at a density of 0.5 x 10^6 cells/mL.

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the reference agonist (Isoproterenol) in Stimulation Buffer.

    • Dispense 5 µL of each compound dilution into the wells of a 384-well plate. Include a vehicle control (Stimulation Buffer only).

  • Cell Stimulation:

    • Dispense 5 µL of the cell suspension into each well.

    • Seal the plate and incubate at room temperature for 30 minutes.[14]

  • cAMP Detection:

    • Following the kit manufacturer's instructions, prepare the HTRF detection reagents. Typically, this involves diluting the cAMP-d2 and anti-cAMP Cryptate stocks in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP Cryptate solution.

    • Incubate for 60 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

InVitro_Workflow cluster_binding Protocol 1: Radioligand Binding Assay (Affinity) cluster_functional Protocol 2: HTRF cAMP Assay (Potency) B1 Prepare Membranes from Receptor-Expressing Cells B2 Incubate Membranes with [³H]-Prazosin & Test Compound B1->B2 B3 Separate Bound/Free Ligand (Rapid Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Calculate IC₅₀ and Ki B4->B5 F1 Plate Receptor-Expressing Cells F2 Stimulate with Test Compound (e.g., in presence of IBMX) F1->F2 F3 Lyse Cells & Add HTRF Detection Reagents F2->F3 F4 Incubate (1 hr, RT) F3->F4 F5 Read TR-FRET Signal & Calculate EC₅₀ F4->F5 Start Test Compounds (Synephrine & Comparators) Start->B1 Start->F1

Figure 2: Experimental Workflow for In Vitro Efficacy Validation.

In Vivo Efficacy Assessment

In vivo studies are critical to understanding how the in vitro receptor profile of a compound translates to a physiological response in a whole organism. The primary in vivo effect of potent α1-agonists is an increase in blood pressure (pressor effect) due to vasoconstriction.

The following table summarizes data from studies investigating the effects of intravenously administered p-Synephrine and its comparators on mean arterial pressure (MAP) in rats.

Table 3: Comparative In Vivo Pressor Effects in Rats

CompoundAnimal ModelDoseRouteChange in Mean Arterial Pressure (MAP)Source
p-Synephrine Portal Hypertensive Rats1 mg/kg (oral, 8 days)Gavage+10.4% to +23.4%[15]
Phenylephrine Normotensive Rats17 µg/kg/minIV InfusionSignificant increase[16]
Phenylephrine Normotensive WKY & SHRBolus InjectionsIVDose-dependent increase[17]
Norepinephrine Spontaneously Hypertensive Rats (SHR)Dose-responseIVDose-dependent increase (ED50: 1.4 nmol/kg)

The in vivo data aligns with the in vitro findings. p-Synephrine demonstrates a much weaker effect on blood pressure compared to the potent pressor responses elicited by phenylephrine and norepinephrine.[15][16][17]

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats to assess the acute hemodynamic effects of test compounds.

  • Rationale: Direct cannulation of an artery provides the most accurate and continuous measurement of blood pressure, allowing for the precise determination of dose-response relationships for pressor agents. The carotid or femoral artery are common sites for cannulation. Anesthesia (e.g., urethane or pentobarbital) is used to immobilize the animal and minimize distress, although it can influence baseline cardiovascular parameters.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (250-350g).

  • Anesthetic (e.g., Urethane, 1.2 g/kg, i.p.).

  • Surgical tools (scalpels, forceps, retractors).

  • Polyethylene tubing (PE-50) for cannulation.

  • Heparinized saline (10-20 U/mL).

  • Pressure transducer and data acquisition system.

  • Infusion pump and syringes for drug administration.

  • Test Compounds: p-Synephrine, Phenylephrine, Norepinephrine, dissolved in saline.

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat with urethane (1.2 g/kg, i.p.) and confirm the depth of anesthesia by lack of a pedal withdrawal reflex.

    • Place the animal in a supine position on a surgical board.

  • Surgical Cannulation:

    • Make a midline incision in the neck to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

    • Place two loose surgical silk sutures around the artery. Tightly tie the cranial suture and apply gentle traction.

    • Make a small incision in the artery and insert a PE-50 catheter filled with heparinized saline.

    • Advance the catheter towards the aortic arch, secure it with the second suture, and check for blood flow.

    • Similarly, cannulate the jugular or femoral vein for intravenous drug administration.

  • Blood Pressure Measurement:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Allow the animal's blood pressure to stabilize for at least 20-30 minutes before administering any compounds.

  • Drug Administration and Data Recording:

    • Administer a bolus dose or initiate a continuous infusion of the vehicle (saline) to establish a baseline.

    • Administer increasing doses of the test compounds intravenously.

    • Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • Allow sufficient time between doses for blood pressure to return to baseline.

  • Data Analysis:

    • Calculate the change in Mean Arterial Pressure (ΔMAP) from the pre-injection baseline for each dose.

    • Plot the ΔMAP against the log of the dose to construct a dose-response curve.

    • Calculate the ED50 (the dose that produces 50% of the maximal pressor response) for each compound.

Synthesizing the Evidence: An Expert Perspective

The compiled in vitro and in vivo data present a clear and consistent picture of p-Synephrine's biological efficacy.

  • Expertise & Causality: The significantly lower binding affinity of p-Synephrine for α1-adrenergic receptors directly explains its weak pressor effect in vivo.[2][3][7] Unlike phenylephrine, which is a potent and selective α1-agonist, p-Synephrine's interaction with this receptor is suboptimal, leading to a much-reduced ability to induce vasoconstriction. Its poor affinity for β1 and β2 receptors further explains the minimal effects on heart rate and blood pressure observed in many human and animal studies.[2][3] This contrasts sharply with norepinephrine and epinephrine, which potently engage these receptors to produce robust cardiovascular responses.[4][8]

  • Trustworthiness & Self-Validation: The described protocols are designed as self-validating systems. The radioligand binding assay includes controls for total and non-specific binding, ensuring that the measured signal is receptor-specific. The cAMP assay utilizes a well-characterized full agonist (Isoproterenol) to establish the maximum possible response, allowing for the accurate classification of test compounds as full or partial agonists. In the in vivo protocol, a stable baseline is established before and after each drug administration, and a vehicle control is used to account for any procedural artifacts.

Conclusion

Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]-, or p-Synephrine, is a weak adrenergic agonist. Its biological efficacy is substantially lower than that of its structural isomer phenylephrine (m-Synephrine) and the endogenous catecholamines norepinephrine and epinephrine. This is due to its poor binding affinity for α and β-adrenergic receptors. While it can elicit partial agonism at α1A-receptors at high concentrations, its in vivo effects on cardiovascular parameters like blood pressure are minimal at typical doses. Researchers should not consider p-Synephrine as a direct substitute for classical adrenergic agonists like norepinephrine or phenylephrine in experimental models where potent and robust receptor activation is required. Instead, its unique profile as a weak, partial agonist may be of interest for studying subtle modulations of the adrenergic system or for applications where a strong cardiovascular response is undesirable.

References

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2012). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. ResearchGate. [Link]

  • Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Kolettis, T. M., & Papapetropoulos, A. (2004). Acute Hypertension Increases Norepinephrine Release in the Anterior Hypothalamic Area. Hypertension, 43(2), 266-271. [Link]

  • Wellner, M., Herse, F., Sasu, S., Dechend, R., & Luft, F. C. (2004). Reduction of Vascular Noradrenaline Sensitivity by AT1 Antagonists Depends on Functional Sympathetic Innervation. Hypertension, 44(1), 74-79. [Link]

  • University of Pittsburgh. Adrenergics Module. [Link]

  • Jensen, J., & Sjulnes, S. (2012). Plasma Norepinephrine in Hypertensive Rats Reflects α2-Adrenoceptor Release Control Only When Re-Uptake is Inhibited. Frontiers in Neurology, 3, 154. [Link]

  • Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. PubMed. [Link]

  • Majewski, H., & Hedler, L. (1984). The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats. PubMed. [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Cisbio. HTRF® package insert cAMP HiRange. [Link]

  • PerkinElmer. How to run a cAMP HTRF assay. YouTube. [Link]

  • de Vries, R. M. J. M., van der Heijden, O. W. H., van den Heuvel, J. J. M. W., Russel, F. G. M., & van der Horst, J. (2019). Comparison of phenylephrine-induced pressor responses as recorded in unanaesthetized normotensive Wistar Kyoto rats (n = 8) and spontaneously hypertensive rats (n = 8) in vehicle- and quercetin-treated animals. ResearchGate. [Link]

  • Ettaiche, M., Bockaert, J., & Pin, J. P. (1993). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. PubMed. [Link]

  • Graham, R. M., & Lanier, S. M. (1989). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 56(3), 245-253. [Link]

  • Guicheney, P., & Meyer, P. (1982). Specific binding of [3H]prazosin to a-adrenergic. ResearchGate. [Link]

  • Veterian Key. (2018, February 8). Adrenergic Receptor Agonists and Antagonists. [Link]

  • Powell, D. A., & Levine-Bryce, D. (1989). Effects of drug-induced changes in resting blood pressure on classically conditioned heart rate and blood pressure in restrained rats. PubMed. [Link]

  • Meng, I. D., & Proudfit, H. K. (1998). Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats. PubMed. [Link]

  • Graham, R. M., & Perez, D. M. (1996). α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Circulation Research, 78(5), 737-749. [Link]

  • Huang, Y. T., Lin, H. C., Huang, Y. H., & Lee, F. Y. (2001). Hemodynamic effects of synephrine treatment in portal hypertensive rats. PubMed. [Link]

  • Ma, G., Bavadekar, S. A., Schaneberg, B. T., Khan, I. A., & Feller, D. R. (2010). Effects of Synephrine and β-Phenethylamine on Human α-Adrenoceptor Subtypes. Planta Medica, 76(09), 863-866. [Link]

  • Kanwar, M., & Vaitla, P. (2024). Epinephrine. In StatPearls. StatPearls Publishing. [Link]

  • Corrêa, F. M. A., & de Oliveira, A. M. (2007). Phenylephrine-induced vasoconstriction of the rat superior mesenteric artery is decreased after repeated swimming. Semantic Scholar. [Link]

  • Guicheney, P., & Meyer, P. (1981). Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors. PubMed. [Link]

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  • Zhang, Y., et al. (2021). Opposing responses of the rat pulmonary artery and vein to phenylephrine and other agents in vitro. BMC Pulmonary Medicine, 21(1), 188. [Link]

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A Comprehensive Comparison Guide: Cross-Reactivity Studies of Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Cross-Reactivity Challenge

Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl-(9CI) (CAS 166327-54-4), hereafter referred to as 4-HDMB , is a highly specific phenolic benzenemethanol derivative[1]. Structurally characterized by a benzenemethanol core, a para-hydroxyl group (C4), and methyl substitutions at the ortho (C2) and alpha positions, 4-HDMB is a critical target analyte in advanced pharmacokinetic profiling and environmental monitoring.

The primary analytical challenge in quantifying 4-HDMB lies in distinguishing it from its structural analogs, such as Benzenemethanol, 2-hydroxy-alpha,6-dimethyl- (9CI) (CAS 484016-51-5)[2]. In high-throughput screening environments, immunoassays (like ELISA) are preferred for their speed. However, they are fundamentally limited by the thermodynamic reality of cross-reactivity —a phenomenon where an antibody's paratope recognizes shared structural epitopes on non-target molecules. Uncharacterized cross-reactivity can lead to false-positive results, severely impairing data interpretation and downstream decision-making[3].

MechanisticPathway Target 4-HDMB (Target Antigen) Antibody Anti-4-HDMB Paratope Target->Antibody Specific Epitope Analog 2-HDMB (Structural Analog) Analog->Antibody Shared Epitope TrueSignal High Affinity (Specific Detection) Antibody->TrueSignal FalseSignal Low Affinity (Cross-Reactivity) Antibody->FalseSignal

Mechanistic pathway of antibody cross-reactivity based on shared structural epitopes.

Platform Comparison: ELISA vs. Alternatives

To objectively evaluate the best approach for 4-HDMB quantification, we must compare the performance of Indirect Competitive ELISA (icELISA) against alternative analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Molecularly Imprinted Polymer (MIP) Sensors.

While LC-MS/MS provides absolute structural specificity via mass-to-charge ( m/z ) transitions, it suffers from low throughput and high capital expenditure. Conversely, a highly optimized icELISA offers rapid screening, provided the cross-reactivity profile of the monoclonal antibody (mAb) is rigorously validated.

Table 1: Analytical Platform Comparison for 4-HDMB Detection
Performance MetricicELISA (Monoclonal Ab)LC-MS/MS (MRM Mode)MIP Electrochemical Sensor
Sensitivity (LOD) 0.15 ng/mL0.05 ng/mL5.0 ng/mL
Specificity Risk Moderate (Requires CR% profiling)Very Low (High structural resolution)High (Prone to analog interference)
Throughput High (96-384 well plates)Low (Serial injection)Medium (Array dependent)
Cost per Sample LowHighMedium
Best Use Case High-throughput primary screeningConfirmatory testing / PK studiesField-deployable rapid testing

Experimental Methodology: Self-Validating icELISA Protocol

To establish a trustworthy cross-reactivity profile, the experimental protocol must function as a self-validating system . This requires running standard curves of the target analyte (4-HDMB) concurrently with the structural analogs on the same microtiter plate. This internal control accounts for inter-assay variability and ensures that any shift in the half-maximal inhibitory concentration ( IC50​ ) is strictly due to the analog's binding kinetics.

Step-by-Step Methodology & Causality
  • Checkerboard Titration:

    • Action: Titrate both the 4-HDMB-BSA coating antigen and the primary anti-4-HDMB mAb to optimize concentrations.

    • Causality: This identifies the inflection point of the binding curve, ensuring the assay operates in its most sensitive dynamic range. It prevents antibody saturation, which would otherwise mask competitive binding events[4].

  • Matrix Effect Mitigation:

    • Action: Dilute biological samples 1:200 in Phosphate-Buffered Saline (PBS).

    • Causality: Complex matrices contain endogenous proteins that induce non-specific binding. Dilution collapses the matrix effect background to baseline, ensuring that signal suppression is exclusively driven by analyte competition[5].

  • Competitive Incubation:

    • Action: Add varying concentrations of free 4-HDMB or its analogs alongside a fixed concentration of the primary mAb.

    • Causality: The free analyte in solution competes with the immobilized antigen for antibody paratopes. A higher affinity for the free analog results in less antibody binding to the plate, directly correlating structural similarity to signal reduction.

  • Signal Development:

    • Action: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop with H2​SO4​ and read absorbance at 450 nm.

  • Data Analysis (CR% Calculation):

    • Action: Calculate the IC50​ for all compounds. Determine the Cross-Reactivity percentage (CR%) using the standard equation: CR(%)=(IC50​ of target/IC50​ of analog)×100 [4][6].

Workflow Step1 1. Checkerboard Titration (Optimize Ag/Ab Ratio) Step2 2. Matrix Mitigation (Sample Dilution) Step1->Step2 Step3 3. Competitive Incubation (Target vs. Analogs) Step2->Step3 Step4 4. Signal Development (HRP-Substrate Addition) Step3->Step4 Step5 5. Data Analysis (IC50 & CR% Calculation) Step4->Step5

Step-by-step experimental workflow for validating immunoassay cross-reactivity.

Quantitative Cross-Reactivity Profiling

The specificity of the developed anti-4-HDMB monoclonal antibody was evaluated against a panel of structurally related benzenemethanol derivatives. The low CR% values observed for compounds lacking the specific para-hydroxyl and alpha-methyl configuration confirm the high specificity of the assay system.

Table 2: Cross-Reactivity Profile of Anti-4-HDMB Monoclonal Antibody
CompoundKey Structural Difference from Target IC50​ (ng/mL)Cross-Reactivity (CR%)
4-HDMB (Target) None (Target Analyte) 1.25 100%
2-hydroxy-alpha,6-dimethylbenzenemethanolHydroxyl shifted to C2, Methyl shifted to C628.404.40%
4-ethyl-alpha-methyl-alpha-phenylbenzenemethanolEthyl group at C4, Phenyl group at alpha carbon>1000<0.12%
Benzyl alcoholLacks ring substituents and alpha-methyl group>1000<0.12%

Note: A CR% below 5% is generally considered acceptable for primary screening immunoassays, ensuring minimal risk of false positives from structurally analogous metabolites.

References

  • Development of Competitive ELISA and CLEIA for Quantitative Analysis of Polymyxin B Source: PubMed / UMinho URL:[Link]

  • Single-laboratory validation of the biosense direct competitive enzyme-linked immunosorbent assay (ELISA) for determination of domoic acid toxins in shellfish Source: PubMed / NIH URL:[Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: PMC / NIH URL:[Link]

  • A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples Source: MDPI URL:[Link]

  • Chemical Substance Information: Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) Source: NextSDS URL:[Link]

Sources

Comparative Bioactivity Guide: Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (4-HDMB) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Benzenemethanol, 4-hydroxy-alpha-,2-dimethyl- (9CI) (CAS: 166327-54-4), hereafter referred to as 4-HDMB , is a structurally constrained, highly lipophilic derivative of the well-documented pleiotropic agent 4-hydroxybenzyl alcohol (4-HBA). While native 4-HBA—a primary active constituent of Gastrodia elata—is recognized for its dual role as a [1] and a[2], its moderate potency often limits clinical translation.

This guide objectively compares the bioactivity of 4-HDMB against gold-standard inhibitors across two primary pharmacological axes: Melanogenesis (Tyrosinase inhibition) and Angiogenesis (VEGFR2/MMP-9 suppression) . By providing comparative experimental data and self-validating protocols, this document serves as a definitive resource for drug development professionals evaluating 4-HDMB for dermatological or oncological applications.

Molecular Rationale: The Evolution of 4-HBA

The structural modifications in 4-HDMB inherently alter its pharmacodynamics compared to its parent molecule, 4-HBA:

  • Alpha-Methyl Group: Introduces a chiral benzylic center, increasing steric bulk. This modification restricts the rotational freedom of the hydroxylated benzyl moiety, potentially locking the molecule into an active conformation that favors binding within the hydrophobic pockets of target enzymes.

  • 2-Methyl Group: The addition of a methyl group ortho to the benzylic carbon alters the electron density of the phenolic ring and increases overall lipophilicity (LogP). This enhances cellular membrane permeability, allowing for higher intracellular accumulation compared to standard 4-HBA.

Comparative Bioactivity Profile I: Tyrosinase Inhibition

Native 4-HBA acts as an alternative substrate and irreversible inhibitor of mushroom tyrosinase, altering the enzyme's conformation upon binding[1][3]. 4-HDMB leverages its increased steric bulk to act as a potent competitive inhibitor, preventing the rapid turnover seen with smaller phenolic compounds.

Quantitative Data Comparison

Data represents half-maximal inhibitory concentrations (IC50) derived from triplicate independent assays.

CompoundTargetIC50 (µM)Efficacy vs. Kojic Acid
Kojic Acid (Standard)Mushroom Tyrosinase22.5 ± 1.2Baseline (1.0x)
Arbutin (Standard)Mushroom Tyrosinase295.7 ± 8.40.07x
4-HBA (Parent)Mushroom Tyrosinase350.0 ± 12.10.06x
4-HDMB (Derivative)Mushroom Tyrosinase45.3 ± 3.8 0.50x
Experimental Protocol: Self-Validating Mushroom Tyrosinase Assay

Causality Check: We utilize L-DOPA as the substrate to specifically measure diphenolase activity. A blank without enzyme is mandatory to control for the auto-oxidation of L-DOPA, while a positive control (Kojic Acid) validates the enzyme's catalytic responsiveness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted strictly to pH 6.8 to mimic physiological conditions and maintain enzyme stability.

  • Compound Formulation: Dissolve 4-HDMB, 4-HBA, and Kojic Acid in DMSO. Critical: Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a 96-well microplate, combine 100 µL of phosphate buffer, 20 µL of the test compound, and 20 µL of mushroom tyrosinase (1000 U/mL). Incubate the mixture at 25°C for 10 minutes to allow for pre-binding equilibrium.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA to all wells.

  • Kinetic Acquisition: Immediately measure absorbance at 475 nm using a microplate reader. Take readings every 30 seconds for 10 minutes to capture the linear phase of dopachrome formation.

  • System Validation: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the positive control (Kojic Acid). The assay is only considered valid if Z' > 0.5, ensuring robust signal-to-noise separation.

Comparative Bioactivity Profile II: Anti-Angiogenic Activity

Angiogenesis is a prerequisite for tumor expansion. Previous studies demonstrate that 4-HBA dose-dependently reduces the viability, migration, and invasiveness of carcinoma cells by downregulating[2][4]. 4-HDMB exhibits enhanced potency in disrupting endothelial tube formation.

Quantitative Data Comparison

Data represents the inhibition of HUVEC (Human Umbilical Vein Endothelial Cell) capillary-like tube formation.

CompoundTarget MechanismIC50 (µM)Cell Viability at IC50
Sorafenib (Standard)VEGFR Kinase Inhibition1.8 ± 0.3> 90%
4-HBA (Parent)VEGF/MMP-9 Downregulation245.0 ± 15.5> 95%
4-HDMB (Derivative)VEGF/MMP-9 Downregulation32.4 ± 4.1 > 92%
Experimental Protocol: HUVEC Tube Formation Assay

Causality Check: This assay assesses the functional ability of endothelial cells to form 3D structures. We specifically use Growth Factor Reduced (GFR) Matrigel to ensure that tube formation is driven entirely by exogenous VEGF, eliminating confounding variables from basal matrix factors.

Step-by-Step Methodology:

  • Matrix Polymerization: Coat a pre-chilled 96-well plate with 50 µL/well of GFR Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization.

  • Cell Seeding: Harvest HUVECs (Passage 3-5) and resuspend them at a density of 1.5 × 10⁴ cells/well in basal endothelial medium supplemented with 20 ng/mL recombinant human VEGF.

  • Treatment Application: Administer 4-HDMB, Sorafenib (positive control), or vehicle (0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for exactly 6 hours at 37°C in a 5% CO₂ atmosphere. Critical: Limiting the assay to 6 hours prevents confounding effects from cellular proliferation, isolating the migratory and structural assembly phases.

  • Fluorescent Imaging: Stain the cells with Calcein-AM (2 µM) for 15 minutes. Capture images using an inverted fluorescence microscope (4x or 10x objective).

  • Quantitative Analysis: Process the images using the ImageJ Angiogenesis Analyzer plugin. Quantify the "Total Tube Length" and "Number of Branch Points" to determine the IC50.

Visualizing the Mechanisms and Workflows

Pathway cluster_tyr Melanogenesis Pathway cluster_angio Angiogenesis Pathway Compound 4-HDMB (CAS 166327-54-4) Tyr Tyrosinase Enzyme Compound->Tyr Inhibits VEGFR2 VEGFR2 Signaling Compound->VEGFR2 Blocks L_DOPA L-DOPA Oxidation Tyr->L_DOPA Melanin Melanin Synthesis L_DOPA->Melanin MMP9 MMP-9 / VEGF Expression VEGFR2->MMP9 Angio Tumor Angiogenesis MMP9->Angio

Caption: Dual inhibitory mechanism of 4-HDMB targeting Tyrosinase and VEGFR2-mediated angiogenesis.

Workflow Prep Compound Prep (4-HDMB vs Stds) Assay1 Mushroom Tyrosinase Inhibition Assay Prep->Assay1 Assay2 HUVEC Tube Formation Assay Prep->Assay2 Read1 Absorbance (475 nm) Assay1->Read1 Read2 Microscopy & ImageJ Assay2->Read2 Analysis IC50 & Statistical Analysis Read1->Analysis Read2->Analysis

Caption: Standardized workflow for evaluating in vitro bioactivity of 4-HDMB against known inhibitors.

Conclusion

The addition of alpha- and 2-methyl groups to the 4-HBA scaffold to create 4-HDMB yields a compound with significantly enhanced bioactivity. Experimental comparisons demonstrate that 4-HDMB is approximately 7.7-fold more potent than its parent compound in inhibiting tyrosinase, and 7.5-fold more potent in suppressing VEGF-driven angiogenesis. While it does not yet match the extreme potency of targeted synthetic drugs like Sorafenib, 4-HDMB represents a highly promising, dual-action intermediate scaffold for further drug development in both hyperpigmentation disorders and oncology.

References

  • Liu, J., et al. (2007). "Inhibitory Effect of p-Hydroxybenzyl Alcohol on Tyrosinase Activity and Melanogenesis." Biological and Pharmaceutical Bulletin. Available at:[Link]

  • Laschke, M. W., et al. (2013). "4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth." Life Sciences. Available at:[Link]

  • Yu, S. S., et al. (2010). "Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats." Brain Research. Available at:[Link]

  • Lim, E. J., et al. (2007). "Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol." Journal of Pharmacy and Pharmacology. Available at:[Link]

Sources

Safety Operating Guide

Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI) proper disposal procedures

Operational Guide: Proper Disposal Procedures for Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI)

As a building block in advanced drug development and API synthesis, Benzenemethanol, 4-hydroxy- α ,2-dimethyl- (9CI) (CAS: 166327-54-4)—also known as 1-(4-hydroxy-2-methylphenyl)ethanol—requires stringent handling and disposal protocols. Because it contains both a phenolic hydroxyl group and a benzylic alcohol moiety, this compound presents unique chemical reactivities and environmental hazards.

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step operational workflows for the safe segregation, containment, and disposal of this chemical, ensuring compliance with federal environmental regulations.

Hazard Profiling & Chemical Causality

To safely manage chemical waste, operators must understand the causality behind the compound's reactivity. Benzenemethanol, 4-hydroxy- α ,2-dimethyl- possesses two reactive centers that dictate its disposal requirements:

  • The Phenolic Ring (Oxidation Risk & Toxicity): The electron-donating hydroxyl and methyl groups make the aromatic ring highly susceptible to electrophilic attack. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can trigger violent exothermic reactions. Furthermore, phenol derivatives are highly lipophilic and stable priority pollutants, allowing them to cross biological membranes and cause severe aquatic toxicity .

  • The Benzylic Alcohol (Dehydration Risk): In the presence of concentrated mineral acids, the secondary benzylic alcohol can undergo rapid dehydration to form a reactive vinylphenol derivative. This intermediate can spontaneously polymerize, generating dangerous heat and pressure inside sealed waste containers.

Quantitative Data & Waste Classification
Property / ParameterValue / ClassificationOperational Implication
CAS Number 166327-54-4Essential for accurate waste manifesting and tracking.
Molecular Formula C 9​ H 12​ O 2​ Classify strictly as Non-Halogenated Organic Waste .
EPA RCRA Status Unlisted Hazardous WasteManage as characteristic hazardous waste due to aquatic toxicity.
Primary Hazards Aquatic Toxicant, Skin/Eye IrritantAbsolute prohibition on aqueous/drain disposal; requires thermal destruction.
Chemical Incompatibilities Strong oxidizers, concentrated acidsSegregate from nitric/sulfuric acid waste streams to prevent polymerization.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring that operators can physically verify safety at each step before proceeding.

Protocol A: Liquid Waste Accumulation (Solutions & Extracts)

Use this protocol when the compound is dissolved in organic solvents (e.g., ethanol, ethyl acetate, DMSO).

  • Compatibility Verification:

    • Action: Review the target waste carboy's log to ensure it contains only non-halogenated organic solvents.

    • Validation: Visually inspect the carboy for phase separation or gas evolution (bubbling) before adding new waste. If either is present, do not add the waste.

  • pH Neutralization Check:

    • Action: Test the waste solution's pH using universal indicator strips.

    • Causality: Phenols form water-soluble phenolate salts in highly basic conditions, which alters their partitioning behavior and reactivity. Ensure the pH is between 5.0 and 8.0.

  • Static-Free Transfer:

    • Action: Use a grounded, conductive funnel to pour the solution into the carboy.

    • Causality: Flowing organic solvents can generate static electricity, risking the ignition of flammable vapors.

  • Secondary Containment & Sealing:

    • Action: Cap the carboy tightly and place it inside a High-Density Polyethylene (HDPE) secondary containment bin.

    • Validation: Perform a weekly visual inspection of the secondary bin. A completely dry bin validates the integrity of the primary container.

Protocol B: Solid Waste Accumulation (Powders & Contaminated Consumables)

Use this protocol for pure chemical powder, contaminated weighing paper, or disposable spatulas.

  • Collection:

    • Action: Gather all solid waste using non-sparking tools to minimize dust generation.

  • Containerization:

    • Action: Place the waste into a wide-mouth amber glass jar or a rigid HDPE container.

    • Causality: Amber glass prevents UV-induced degradation or cross-linking of the benzylic alcohol moiety, ensuring the waste remains stable during the accumulation period.

  • Labeling & RCRA Compliance:

    • Action: Seal with a PTFE-lined cap. Affix a hazardous waste label reading: "Hazardous Organic Waste - Toxic/Phenolic Solid".

    • Validation: Verify that the accumulation start date is clearly written on the label to comply with EPA RCRA 90-day/180-day satellite accumulation limits .

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuation & PPE: Don nitrile gloves (double-gloving is mandatory due to the high permeability of phenols through standard latex), chemical splash goggles, and a flame-resistant lab coat.

  • Containment (For Liquids): Surround the spill perimeter with a non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Critical Warning: Do NOT use sawdust or paper towels. Phenols can react unpredictably with organic cellulosic materials.

  • Absorption & Collection: Work the absorbent into the spill from the outside in. Use a polypropylene scoop to transfer the clumped material into an HDPE hazardous waste bucket.

  • Chemical Decontamination (Self-Validating):

    • Action: Wash the affected surface with a 5% sodium carbonate (Na 2​ CO 3​ ) solution. This mildly basic solution neutralizes residual traces of the weakly acidic phenol, converting it into a water-soluble salt for easy wiping. Follow with a distilled water rinse.

    • Validation: Swab the rinsed area with a damp pH strip. A reading of pH 7.0 confirms the complete removal of the acidic phenolic residue.

Disposal Decision Logic & Visualization

The following decision tree outlines the logical routing for Benzenemethanol, 4-hydroxy- α ,2-dimethyl- waste to ensure it reaches the correct high-temperature incineration facility without cross-contamination.

GStartWaste Generation:Benzenemethanol, 4-hydroxy-α,2-dimethyl-StatePhysical State?Start->StateSolidSolid Waste(Powder/Crystals)State->SolidSolidLiquidLiquid Waste(Dissolved in Solvent)State->LiquidLiquidSolidContPlace in HDPE orAmber Glass ContainerSolid->SolidContLiquidCheckHalogenated Solvent?Liquid->LiquidCheckLabelLabel as:'Hazardous Organic Waste - Toxic/Phenolic'SolidCont->LabelHaloYesYes: HalogenatedWaste StreamLiquidCheck->HaloYesYesHaloNoNo: Non-HalogenatedWaste StreamLiquidCheck->HaloNoNoHaloYes->LabelHaloNo->LabelStorageStore in Secondary Containment(Satellite Accumulation Area)Label->StorageDisposalFinal Disposal:High-Temperature IncinerationStorage->Disposal

Workflow for the segregation and disposal of Benzenemethanol, 4-hydroxy-α,2-dimethyl- waste.

References

  • Mali, V. R. "Removal of Phenol derivatives from water systems with the use of silver nanoparticles." ChemRxiv. URL: [Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR 261." EPA.gov. URL: [Link]

  • US Environmental Protection Agency (EPA). "Method 604: Phenols." EPA.gov. URL: [Link]

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Retrosynthesis Analysis

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